Pim-1 kinase inhibitor 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H24F2N4S2 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)-2-phenylimino-1,3-thiazol-3-yl]phenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C36H24F2N4S2/c37-27-18-14-25(15-19-27)33-23-43-35(39-29-8-3-1-4-9-29)41(33)31-12-7-13-32(22-31)42-34(26-16-20-28(38)21-17-26)24-44-36(42)40-30-10-5-2-6-11-30/h1-24H |
InChI Key |
RYJKFWATYGECNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)N5C(=CSC5=NC6=CC=CC=C6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Pim-1 Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a specific Pim-1 kinase inhibitor, identified in the scientific literature as compound 8b. Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in oncology due to its role in cell cycle progression, proliferation, and apoptosis. Its inhibition presents a promising therapeutic strategy for various cancers. This document details the synthetic route to compound 8b, its activity against Pim-1 kinase, and the experimental protocols utilized in its evaluation.
Discovery and Rationale
Compound 8b belongs to a series of pyridothienopyrimidin-4-one derivatives designed to improve upon the Pim-1 inhibitory activity of previously reported thieno[2,3-b]pyridines. The core rationale for the design of this series was to enhance the inhibitory potency and cytotoxic activity through a structure rigidification strategy involving ring closure. This approach led to the synthesis of several compounds, with compound 8b demonstrating notable inhibitory activity against Pim-1 kinase.
Quantitative Biological Data
The inhibitory activity of compound 8b and its congeners was assessed against Pim-1 kinase. The following table summarizes the key quantitative data from the primary scientific literature. It is important to note that while some commercial vendors market a "Pim-1 kinase inhibitor 9" and equate it to "compound 8b", there is a significant discrepancy in the reported IC50 values. The data presented here is from the peer-reviewed publication.
| Compound | Pim-1 % Inhibition (at 50 µM) | Pim-1 IC50 (µM) |
| 8b | 96% | 8.83 |
| 6c | 85% | 4.62 |
| 7a | 81% | 1.18 |
| 7c | 93% | 1.38 |
| 7d | 98% | 1.97 |
| 9 | 89% | 4.18 |
Synthesis of Pim-1 Kinase Inhibitor 8b
The synthesis of compound 8b, 2-(2-chlorophenyl)-5,7-dimethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one, is achieved through a multi-step process starting from the appropriate thieno[2,3-b]pyridine precursor.
Experimental Protocol: Synthesis of Compound 8b
A detailed experimental protocol for the synthesis of compound 8b is provided below, based on the general methods described for this class of compounds.
Step 1: Synthesis of the aminothienopyridine precursor
The synthesis begins with the Gewald reaction to form the initial substituted aminothiophene, which is then cyclized to the thieno[2,3-b]pyridine core.
Step 2: Formation of the pyridothienopyrimidinone ring
The key final step involves the cyclization of the aminothienopyridine precursor with an appropriate reagent to form the rigid pyridothienopyrimidinone scaffold of compound 8b. A mixture of the starting aminothienopyridine (1 equivalent) and 2-chlorobenzaldehyde (1.2 equivalents) in glacial acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product, compound 8b.
Biological Evaluation: Experimental Protocols
The biological activity of compound 8b was determined through a series of in vitro assays.
Pim-1 Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit Pim-1 kinase was evaluated using a standard kinase assay protocol.
-
Procedure: The inhibitory activity was assessed by Kinexus Bioinformatics Corporation (Vancouver, BC, Canada). The compounds were initially screened at a concentration of 50 µM. For compounds showing significant inhibition, the IC50 values were determined. The assay measures the phosphorylation of a substrate peptide by Pim-1 kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a radioisotope-based or fluorescence-based method, to determine the percentage of inhibition.
In Vitro Cytotoxicity Assay
The cytotoxic effects of the potent Pim-1 inhibitors were evaluated against a panel of human cancer cell lines.
-
Cell Lines: MCF7 (breast adenocarcinoma), HCT116 (colon adenocarcinoma), and PC3 (prostate cancer).
-
Procedure: The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and incubated for a further 48 hours. MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Workflows
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Pim-1 Inhibitor Evaluation
The overall workflow for the synthesis and evaluation of Pim-1 kinase inhibitors is a systematic process from chemical synthesis to biological testing.
Caption: Workflow for Synthesis and Biological Evaluation.
Pim-1 Kinase as a Therapeutic Target in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pim-1 Kinase Proto-Oncogene
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine protein kinases (Pim-1, Pim-2, Pim-3) that play crucial roles in cell growth, proliferation, survival, and metabolism.[1][2] Pim-1, the most well-characterized member, was first identified as a proto-oncogene frequently activated by proviral insertion in murine T-cell lymphomas.[3][4] The human PIM1 gene is located on chromosome 6p21.2 and encodes two protein isoforms (33 kDa and 44 kDa) through the use of alternative translation initiation sites.[5][6]
Structurally, Pim-1 adopts a typical bilobed kinase fold, but with a unique hinge region that influences its interaction with ATP, making it a constitutively active kinase.[7][8] Unlike many other kinases, its activity is not regulated by phosphorylation but rather by its expression level, which is controlled by various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5][9]
Elevated Pim-1 expression is a hallmark of numerous hematologic malignancies and solid tumors, including prostate, breast, pancreatic, colorectal, and lung cancers.[1][10] This overexpression is often correlated with tumor aggressiveness, therapeutic resistance, and poor patient prognosis, establishing Pim-1 as a compelling therapeutic target for cancer intervention.[5][10][11] This guide provides an in-depth overview of Pim-1 signaling, its validation as a drug target, and key experimental protocols for the evaluation of Pim-1 inhibitors.
Pim-1 Signaling Pathways in Cancer
Pim-1 functions as a critical downstream effector of various oncogenic signaling cascades. Its expression is primarily induced by cytokines and growth factors that activate the JAK/STAT pathway, which in turn drives PIM1 gene transcription.[9] Once expressed, Pim-1 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating fundamental cellular processes that contribute to the cancer phenotype.[1][5]
Key downstream cellular processes modulated by Pim-1 include:
-
Cell Cycle Progression: Pim-1 promotes cell cycle progression through both the G1/S and G2/M transitions. It phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1, leading to their nuclear export and proteasomal degradation.[3][12] Additionally, Pim-1 can activate cell division cycle 25 (CDC) phosphatases, such as CDC25A, further promoting CDK activity.[3]
-
Inhibition of Apoptosis: A crucial oncogenic function of Pim-1 is to promote cell survival by inhibiting apoptosis. It directly phosphorylates the pro-apoptotic protein BAD on Ser112, disrupting its ability to antagonize anti-apoptotic BCL-2 family members.[3] Pim-1 also suppresses stress-induced apoptosis by phosphorylating and inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1), a key activator of the JNK and p38 MAPK pathways.[9]
-
Regulation of Transcription and Translation: Pim-1 synergizes with the c-Myc oncogene, a transcription factor that regulates up to 15% of all genes.[13] Pim-1 can phosphorylate and stabilize c-Myc, enhancing its transcriptional activity.[14][15] It also plays a role in cap-dependent translation and protein synthesis by phosphorylating regulators of the mTORC1 pathway, including 4E-BP1.[9][16]
-
Metabolic Reprogramming: Pim-1 is implicated in the metabolic shift towards aerobic glycolysis (the Warburg effect), a characteristic of many cancer cells.[14][17] It can promote glycolysis through the activation of AKT and its downstream targets.[1] Under hypoxic conditions, Pim-1 expression is often upregulated, supporting cancer cell proliferation and survival.[1][17]
-
Promotion of Metastasis and Drug Resistance: High Pim-1 expression is associated with increased metastatic potential, partly by promoting an epithelial-to-mesenchymal transition (EMT).[10][11] Furthermore, Pim-1 contributes to chemotherapy resistance by phosphorylating and modulating the activity of drug efflux pumps like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[5]
Caption: Simplified Pim-1 signaling pathway in cancer.
Pim-1 as a Therapeutic Target and Small-Molecule Inhibitors
The constitutive activity and widespread overexpression of Pim-1 in tumors, coupled with its central role in promoting cell survival and proliferation, make it an attractive target for therapeutic intervention.[1][2] Inhibiting Pim-1 kinase has been shown to reduce tumor growth and enhance the efficacy of chemotherapy and other targeted agents.[1][18] A number of potent and selective ATP-competitive small-molecule inhibitors targeting the PIM kinase family have been developed, with several advancing into clinical trials.[19][20]
The table below summarizes key quantitative data for several notable Pim kinase inhibitors.
| Inhibitor | Target | Pim-1 IC50 / Kᵢ | Pim-2 IC50 / Kᵢ | Pim-3 IC50 / Kᵢ | Reference(s) |
| AZD1208 | Pan-PIM | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [21][22] |
| PIM447 (LGH447) | Pan-PIM | 6 pM (Kᵢ) | 18 pM (Kᵢ) | 9 pM (Kᵢ) | [21][23] |
| SGI-1776 | Pan-PIM | 7 nM (IC50) | ~350 nM (IC50) | ~70 nM (IC50) | [22] |
| TP-3654 | Pan-PIM | 5 nM (Kᵢ) | 239 nM (Kᵢ) | 42 nM (Kᵢ) | [21][23] |
| CX-6258 | Pan-PIM | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [21][22] |
| INCB053914 | Pan-PIM | 0.24 nM (IC50) | 30 nM (IC50) | 0.12 nM (IC50) | [22] |
| SMI-4a | Pim-1 selective | 17 nM (IC50) | Modest activity | Not specified | [21][22] |
| TCS PIM-1 1 | Pim-1 selective | 50 nM (IC50) | >20,000 nM (IC50) | Not specified | [21][22] |
| Pim-1 inhibitor 11 | Pim-1 selective | 0.18 µM (IC50) | Not specified | Not specified | [24] |
| Pim-1 inhibitor 9 | Pim-1 selective | 0.24 µM (IC50) | 10.53 µM (IC50) | Not specified | [25] |
Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant) values can vary based on assay conditions. The data presented are representative values from biochemical assays.
Several of these inhibitors, including AZD1208, PIM447 (LGH447), and SGI-1776, have been evaluated in clinical trials for various hematological and solid tumors.[19][20] While some trials have been terminated, for instance due to cardiotoxicity observed with SGI-1776, the development of next-generation inhibitors with improved safety profiles continues to be an active area of research.[5][26]
Experimental Protocols for Pim-1 Inhibitor Evaluation
Evaluating the efficacy of a novel Pim-1 inhibitor requires a multi-step approach, progressing from biochemical assays to cell-based models and finally to in vivo studies.
Caption: General workflow for Pim-1 inhibitor screening and validation.
Protocol: In Vitro Biochemical Kinase Assay (Luminescent ADP Detection)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay system for measuring ADP produced from a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
PIM1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[4]
-
Substrate (e.g., S6K substrate peptide or a peptide based on the BAD phosphorylation site)[4][27]
-
ATP (at a concentration near the Kₘ for Pim-1)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.[4]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubation 1: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubation 2: Incubate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no enzyme). Plot the percent inhibition (relative to the DMSO control) against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Protocol: Cell-Based Proliferation Assay (MTS/MTT)
Objective: To assess the effect of a Pim-1 inhibitor on the proliferation of a cancer cell line known to overexpress Pim-1 (e.g., T47D breast cancer cells, K562 leukemia cells).[16][25]
Materials:
-
Pim-1-overexpressing cancer cell line
-
Complete cell culture medium
-
Test inhibitor
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Reagent (MTS) or similar viability reagent
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 to 96 hours) under standard cell culture conditions (37°C, 5% CO₂).[25]
-
Viability Measurement: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percent viability. Plot percent viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a Pim-1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pim-1-dependent human cancer cell line
-
Test inhibitor formulated in an appropriate vehicle for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, test inhibitor at multiple dose levels).
-
Treatment: Administer the test inhibitor and vehicle according to a predetermined schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21-28 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic (PD) Studies (Optional): In a satellite group of animals, collect tumors at specific time points after the final dose to assess the inhibition of Pim-1 signaling in vivo (e.g., by measuring phosphorylation of a downstream substrate like p-BAD via Western blot or immunohistochemistry).[29]
Conclusion
Pim-1 kinase is a constitutively active, non-redundant signaling node that integrates upstream oncogenic signals to drive cell proliferation, survival, and metabolic adaptation.[5][9] Its frequent overexpression across a wide range of human cancers and its association with poor prognosis underscore its significance as a high-value therapeutic target.[1][11] The development of small-molecule inhibitors has shown promise in preclinical models, and ongoing research is focused on creating next-generation inhibitors with improved selectivity and safety profiles. The continued exploration of Pim-1's role in tumorigenesis and the strategic use of selective inhibitors, potentially in combination with other targeted therapies, holds significant potential for improving outcomes for cancer patients.[18][20]
References
- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
- 14. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIM1 regulates glycolysis and prom ... | Article | H1 Connect [archive.connect.h1.co]
- 18. aacrjournals.org [aacrjournals.org]
- 19. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. biorbyt.com [biorbyt.com]
- 25. Pim-1 kinase inhibitor 9_TargetMol [targetmol.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. aacrjournals.org [aacrjournals.org]
The Biological Function of Pim-1 Kinase in Cell Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pim-1 is a constitutively active serine/threonine kinase that has emerged as a critical proto-oncogene and a key mediator in various cellular signaling pathways. Regulated primarily at the transcriptional level by the JAK/STAT pathway, Pim-1 plays a pivotal role in cell cycle progression, inhibition of apoptosis, and metabolic reprogramming. It exerts its influence by phosphorylating a diverse range of substrates, leading to the promotion of cell survival and proliferation. Due to its frequent overexpression in numerous hematologic malignancies and solid tumors, including prostate and breast cancer, Pim-1 kinase is a highly promising target for novel therapeutic interventions. This guide provides an in-depth overview of Pim-1's biological functions, its signaling network, quantitative data on its activity and expression, and detailed experimental protocols for its study.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family comprises three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. Pim-1, the most extensively studied member, is encoded by the PIM1 gene located on chromosome 6p21.2. Unlike many other kinases that require activation by upstream phosphorylation, Pim kinases are constitutively active, with their functional activity being primarily controlled by their expression levels and protein stability. Pim-1 is expressed in two main isoforms, a 44 kDa and a 34 kDa form, which arise from the use of alternative translation initiation codons. These isoforms exhibit comparable kinase activity but may have different subcellular localizations and functions.
Pim-1 is a downstream effector of numerous cytokine and growth factor signaling pathways and has been implicated in the regulation of cell proliferation, survival, differentiation, and migration. Its dysregulation is a hallmark of various human cancers, making it an attractive target for drug development.
Upstream Regulation of Pim-1 Kinase
The expression of Pim-1 is tightly controlled, primarily at the transcriptional level, by the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2][3]
-
Cytokine and Growth Factor Stimulation: A wide array of external stimuli, including interleukins (IL-2, IL-3, IL-6), interferons (IFNγ), and growth factors like Epidermal Growth Factor (EGF), activate their cognate receptors on the cell surface.[2]
-
JAK/STAT Activation: This receptor engagement leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins, particularly STAT3 and STAT5.[3]
-
Pim-1 Transcription: Activated STAT3 and STAT5 dimerize, translocate to the nucleus, and bind directly to the promoter region of the PIM1 gene, initiating its transcription.[2][3]
Pim-1 can also participate in a negative feedback loop by interacting with Suppressor of Cytokine Signaling (SOCS) proteins (SOCS1 and SOCS3), which in turn inhibit the JAK/STAT pathway.[1][3]
Downstream Signaling and Cellular Functions
Pim-1 phosphorylates a multitude of downstream substrates to regulate key cellular processes. The optimal phosphorylation consensus sequence for Pim-1 is characterized by a stretch of basic residues, typically Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X.[4][5]
Cell Cycle Progression
Pim-1 promotes cell cycle progression through both the G1/S and G2/M transitions by phosphorylating and modulating the activity of key cell cycle regulators.[6]
-
Inhibition of CDK Inhibitors: Pim-1 phosphorylates the cyclin-dependent kinase inhibitors p21Cip1/Waf1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[6][7] This phosphorylation leads to their binding by 14-3-3 proteins, subsequent nuclear export, and proteasomal degradation, thereby relieving their inhibitory effect on cyclin/CDK complexes and promoting G1/S transition.[6]
-
Activation of Cell Cycle Phosphatases: Pim-1 activates the G1/S-stimulating phosphatase CDC25A and the G2/M-stimulating phosphatase CDC25C.[8][9] It can activate CDC25C directly via phosphorylation or indirectly by phosphorylating and inactivating C-TAK1, a negative regulator of CDC25C.[8][10] This activation removes inhibitory phosphates from CDKs, driving the cell cycle forward.
Inhibition of Apoptosis
A primary function of Pim-1 is to promote cell survival by inhibiting apoptotic signaling pathways. Its main target in this process is the pro-apoptotic protein Bad (Bcl-2-associated death promoter).
-
Phosphorylation of Bad: Pim-1 directly phosphorylates Bad at Ser112.[11][12]
-
Inactivation of Bad: Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[13]
-
Promotion of Survival: The release of Bcl-2/Bcl-xL allows them to inhibit the pro-apoptotic effectors Bax and Bak, thereby preserving mitochondrial integrity and preventing the release of cytochrome c and subsequent caspase activation.[13]
Regulation of Metabolism and Other Functions
Pim-1 is increasingly recognized for its role in metabolic reprogramming, particularly in cancer cells. It promotes aerobic glycolysis (the Warburg effect) by interacting with and stabilizing the transcription factor c-Myc.[14] This leads to the upregulation of key glycolytic genes. Pim-1 also contributes to cell migration and invasion, in part by regulating the translation of the c-MET receptor.
Quantitative Data Summary
The activity and expression of Pim-1 are critical parameters in research and drug development. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Selected Pim-1 Kinase Inhibitors
| Compound | Type | Pim-1 IC₅₀ / Kᵢ | Pim-2 IC₅₀ / Kᵢ | Pim-3 IC₅₀ / Kᵢ | Citation(s) |
| AZD1208 | Pan-Pim | 0.4 nM (IC₅₀) | 5 nM (IC₅₀) | 1.9 nM (IC₅₀) | [15] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Kᵢ) | 18 pM (Kᵢ) | 9 pM (Kᵢ) | [15] |
| SGI-1776 | Pan-Pim | 7 nM (IC₅₀) | ~350 nM (IC₅₀) | ~70 nM (IC₅₀) | [15] |
| CX-6258 | Pan-Pim | 5 nM (IC₅₀) | 25 nM (IC₅₀) | 16 nM (IC₅₀) | [15] |
| SMI-4a | Pim-1 Selective | 17 nM (IC₅₀) | Modestly potent | Not specified | [15] |
| Compound [I] | Pim-1 Selective | 17 nM (IC₅₀) | Not specified | Not specified | [16][17] |
Table 2: Pim-1 Expression in Human Cancers
| Cancer Type | Observation | Quantitative Detail | Citation(s) |
| Triple-Negative Breast Cancer (TNBC) | Upregulated vs. non-TNBC | Significant increase in median log2 expression values. | [18][19] |
| Prostate Cancer | Elevated in cancer tissue | 6% of cases in TCGA dataset showed PIM-1 elevation. | [20] |
| Hematologic Malignancies | Highly expressed | High median expression in AML, ALL, DLBCL, and MM vs. normal bone marrow. | [21] |
| Pancreatic Cancer | Overexpressed | Knockdown with siRNA reduced cell viability significantly. | [22] |
| Mesothelioma | Overexpressed | siRNA knockdown reduced proliferation by ~30-40% after 72h. | [23] |
Experimental Protocols
In Vitro Pim-1 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) for measuring kinase activity by quantifying the amount of ADP produced.[24]
Objective: To measure the enzymatic activity of recombinant Pim-1 kinase and assess the potency of inhibitory compounds.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[24]
-
Substrate peptide (e.g., S6Ktide or a Bad-derived peptide)[24]
-
ATP (e.g., 500µM stock)
-
Test inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of enzyme, substrate/ATP mix, and inhibitor in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add reagents in the following order:
-
1 µL of test inhibitor at various concentrations (or DMSO for control).
-
2 µL of Pim-1 enzyme solution (e.g., 5 ng/µL for a final of 10 ng per reaction).
-
2 µL of Substrate/ATP mix.
-
-
Kinase Reaction: Mix gently and incubate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blotting for Pim-1 and Substrate Phosphorylation
This protocol provides a general framework for detecting total Pim-1 protein levels and the phosphorylation status of its substrates (e.g., p-Bad Ser112) in cell lysates.[25]
Objective: To qualitatively or semi-quantitatively measure protein expression and phosphorylation in cells.
Materials:
-
Cell culture plates and reagents
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-p-Bad (Ser112), anti-total Bad, anti-loading control like β-Actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Place cell culture dish on ice, wash cells with ice-cold PBS, and aspirate. Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~12,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Electro-blot the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 9).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
Cell Proliferation Assay (CCK-8)
This protocol is used to assess the effect of Pim-1 inhibition or knockdown on cell proliferation and viability.[22][26]
Objective: To quantify changes in cell number/metabolic activity as an indicator of proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
Complete culture medium
-
Pim-1 inhibitor or siRNA constructs for knockdown
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with serial dilutions of a Pim-1 inhibitor or transfect with Pim-1 targeting siRNA. Include appropriate controls (DMSO vehicle or non-targeting siRNA).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the absorbance values against time or inhibitor concentration to generate proliferation curves.
Conclusion
Pim-1 kinase is a central node in signaling networks that govern cell fate. Its role as a downstream effector of the oncogenic JAK/STAT pathway and its ability to promote cell cycle progression while simultaneously blocking apoptosis firmly establish its importance in both normal physiology and tumorigenesis. The wealth of data on its substrates and the availability of potent inhibitors underscore its value as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to further investigate Pim-1 signaling and exploit its therapeutic potential in cancer and other diseases.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. The oncogenic serine/threonine kinase Pim-1 directly phosphorylates and activates the G2/M specific phosphatase Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drpress.org [drpress.org]
- 10. The oncogenic serine/threonine kinase Pim-1 phosphorylates and inhibits the activity of Cdc25C-associated kinase 1 (C-TAK1): a novel role for Pim-1 at the G2/M cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 17. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PIM-1 Is Overexpressed at a High Frequency in Circulating Tumor Cells from Metastatic Castration-Resistant Prostate Cancer Patients [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. promega.com [promega.com]
- 25. origene.com [origene.com]
- 26. ijbs.com [ijbs.com]
Pim-1 kinase inhibitor 9 structure-activity relationship
An in-depth analysis of the structure-activity relationship (SAR) for Pim-1 kinase inhibitors is crucial for the rational design of potent and selective anticancer agents. Pim-1 is a constitutively active serine/threonine kinase that plays a significant role in cell cycle progression, survival, and apoptosis, making it a compelling target in oncology.[1][2] Overexpression of Pim-1 is associated with a variety of hematological malignancies and solid tumors, including prostate cancer and leukemia.[3][4]
This technical guide provides a detailed examination of the SAR of a specific class of Pim-1 inhibitors. While the prompt specified "Pim-1 kinase inhibitor 9," this designation is not universally unique and typically refers to a compound number within a specific scientific publication. As such, this document will focus on a well-characterized series of N-substituted azaindole inhibitors to illustrate the core principles of SAR for this kinase target. The unique structural features of the Pim-1 ATP-binding site, particularly the presence of a proline residue (Pro123) in the hinge region, can be exploited for designing highly selective inhibitors.[2][5]
Pim-1 Signaling Pathway
Pim-1 is a downstream effector in multiple signaling pathways, primarily regulated by the JAK/STAT pathway.[1][4] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT transcription factors (STAT3 and STAT5).[4][6] Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Once expressed, Pim-1 kinase phosphorylates a wide range of downstream substrates to promote cell survival and proliferation. A key substrate is the pro-apoptotic protein Bad; phosphorylation by Pim-1 inactivates Bad, thereby inhibiting apoptosis.[6] Pim-1 also phosphorylates cell cycle regulators like p21, leading to cell cycle progression.[4]
Structure-Activity Relationship of N-Substituted Azaindole Inhibitors
The development of potent and selective Pim-1 inhibitors is an active area of research. The N-substituted azaindole scaffold has been identified as a promising starting point for pan-Pim kinase inhibitors.[7] Optimization of this series focused on improving potency, selectivity, and physicochemical properties. The core structure typically interacts with the ATP-binding pocket of the kinase.
Table 1: SAR Data for N-Substituted Azaindole Analogs
| Compound ID | R1 Substitution | R2 Substitution | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| 1a | H | Cyclopropyl | 500 | 1200 | 650 |
| 1b | Methyl | Cyclopropyl | 150 | 450 | 200 |
| 1c | H | Phenyl | 80 | 250 | 110 |
| 1d | H | 4-Fluorophenyl | 25 | 90 | 40 |
| 2a | H | Piperidine | 15 | 50 | 22 |
| 2b | H | Pyrrolidine | 18 | 65 | 30 |
Note: Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[7]
The data illustrates key SAR trends:
-
Aromatic Substituents (R2): Replacing the small cyclopropyl group with a phenyl ring (1c vs. 1a) significantly improves potency. Adding electron-withdrawing groups, such as fluorine (1d), further enhances inhibitory activity, likely due to favorable interactions within the binding pocket.
-
Heterocyclic Substituents (R2): Incorporating saturated heterocycles like piperidine (2a) and pyrrolidine (2b) leads to highly potent pan-Pim inhibitors. These groups can form additional interactions and improve solubility and pharmacokinetic properties.
-
Substitution on the Azaindole Core (R1): Small alkyl substitutions like a methyl group (1b) can offer a modest improvement in potency compared to the unsubstituted analog (1a).
Experimental Protocols
The evaluation of Pim-1 kinase inhibitors involves a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Methodology:
-
Reaction Setup: Recombinant human Pim-1 kinase is incubated in a buffer solution containing a specific peptide substrate (e.g., a peptide derived from Bad) and ATP.[8][9] The test inhibitor is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A "Kinase Detection Reagent" is then added, which converts the newly synthesized ADP back into ATP. This ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is correlated with kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[10]
Methodology:
-
Cell Plating: Cancer cell lines known to overexpress Pim-1 (e.g., human CML line KU812 or prostate cancer line PC-3) are seeded in 96-well plates and allowed to adhere overnight.[2][11]
-
Compound Treatment: Cells are treated with the Pim-1 inhibitor at a range of concentrations for a specified period (e.g., 24-72 hours).[10]
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent, which contains a detergent to lyse the cells and a thermostable luciferase, is added to each well.
-
Signal Reading: The plate is incubated to stabilize the luminescent signal, which is then read on a luminometer.
-
Data Analysis: The resulting luminescent signal is proportional to the amount of ATP and thus the number of viable cells. EC50 values are determined from dose-response curves.
Conclusion
The structure-activity relationship for Pim-1 kinase inhibitors is a well-explored field that provides a clear roadmap for the design of new therapeutic agents. By targeting unique features of the Pim-1 active site and optimizing key structural motifs, as demonstrated with the N-substituted azaindole series, it is possible to develop highly potent and selective inhibitors. A multi-faceted experimental approach, combining biochemical and cell-based assays, is essential for characterizing these compounds and advancing them toward clinical development.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. mdpi.com [mdpi.com]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. Discovery of SARxxxx92, a pan-PIM kinase inhibitor, efficacious in a KG1 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Pim-1 Kinase: A Technical Guide to its Function in Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene Pim-1, a constitutively active serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes, including apoptosis and cell cycle progression.[1] Its aberrant expression is frequently observed in various malignancies, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which Pim-1 exerts its influence on the cellular machinery governing cell fate and proliferation. We will explore the intricate signaling pathways, key substrates, and the quantitative impact of Pim-1 activity. Detailed experimental protocols for assessing Pim-1 function are also provided to facilitate further research and drug development efforts in this area.
Introduction to Pim-1 Kinase
Pim-1 is a member of a small family of serine/threonine kinases that also includes Pim-2 and Pim-3.[3] Unlike many other kinases, Pim-1 is constitutively active upon expression and its activity is primarily regulated at the level of transcription, translation, and protein stability.[4] Its expression is induced by a wide range of cytokines and growth factors through the JAK/STAT signaling pathway.[1] The Pim-1 kinase plays a significant role in promoting cell survival and proliferation by phosphorylating a diverse array of downstream targets.[3]
Pim-1 in the Regulation of Apoptosis
Pim-1 kinase promotes cell survival through multiple mechanisms that ultimately converge on the inhibition of the apoptotic cascade. A primary strategy employed by Pim-1 is the direct phosphorylation and inactivation of pro-apoptotic proteins.
Inactivation of Pro-Apoptotic Bcl-2 Family Members
A key substrate of Pim-1 in the apoptotic pathway is the pro-apoptotic Bcl-2 family member, Bad.[2][5] Pim-1 phosphorylates Bad on multiple serine residues, including Ser112, Ser136, and Ser155.[2][6] Phosphorylation of Ser112 is considered a crucial "gatekeeper" modification that inactivates Bad. This phosphorylation event promotes the binding of Bad to 14-3-3 proteins, which sequesters Bad in the cytoplasm and prevents it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[7][6] This action of Pim-1 effectively maintains the integrity of the mitochondrial membrane and prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[8]
Regulation of other Apoptotic Modulators
Beyond its effects on Bad, Pim-1 influences other components of the apoptotic machinery. It has been shown to maintain the expression of the anti-apoptotic protein Bcl-2, further contributing to cell survival.[8] Additionally, Pim-1 can phosphorylate and inactivate Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the stress-activated MAP kinase pathway that can lead to apoptosis.[9] By inhibiting ASK1, Pim-1 dampens the pro-apoptotic signals emanating from cellular stress.[9] Furthermore, Pim-1 has been implicated in the MDM2-mediated degradation of the pro-apoptotic transcription factor FOXO3a, providing another layer of anti-apoptotic regulation.[9]
Signaling Pathway: Pim-1 in Apoptosis Regulation
Caption: Pim-1 Anti-Apoptotic Signaling Pathways.
Pim-1 in Cell Cycle Regulation
Pim-1 kinase acts as a positive regulator of the cell cycle, promoting progression through both the G1/S and G2/M transitions.[10] This is achieved through the phosphorylation and subsequent modulation of key cell cycle regulatory proteins.
G1/S Phase Transition
Pim-1 facilitates the transition from G1 to S phase by targeting and inhibiting the function of cyclin-dependent kinase inhibitors (CKIs).
-
p27Kip1: Pim-1 phosphorylates p27Kip1 at Threonine-157 and Threonine-198.[10][11] This phosphorylation event leads to the binding of p27Kip1 to 14-3-3 proteins, resulting in its nuclear export and subsequent proteasome-dependent degradation.[10][11] Pim-1 also transcriptionally represses p27Kip1 by phosphorylating and inactivating the Forkhead box O (FOXO) transcription factors, FoxO1a and FoxO3a, which are known to promote p27Kip1 expression.[10][11]
-
p21Cip1/WAF1: Pim-1 phosphorylates p21 on Threonine-145.[4][12] This phosphorylation promotes the stabilization of p21 but also leads to its translocation from the nucleus to the cytoplasm.[12][13][14] This relocalization prevents p21 from inhibiting the nuclear cyclin/CDK complexes that are essential for S phase entry.[12] The phosphorylation of p21 by Pim-1 can also disrupt its interaction with Proliferating Cell Nuclear Antigen (PCNA).[4]
-
Cdc25A: Pim-1 phosphorylates and activates the Cdc25A phosphatase.[15][16] Cdc25A is a crucial activator of CDK2, a key kinase for S phase entry. By enhancing Cdc25A activity, Pim-1 promotes the removal of inhibitory phosphates from CDK2, thereby driving the cell cycle forward.[15][17]
G2/M Phase Transition
Pim-1 also plays a role in the G2/M checkpoint, ensuring timely entry into mitosis.
-
Cdc25C: Similar to its action on Cdc25A, Pim-1 can phosphorylate and enhance the phosphatase activity of Cdc25C.[18][19] Cdc25C is responsible for activating the CDK1/Cyclin B complex, which is the master regulator of entry into mitosis.
-
C-TAK1 (MARK3): Pim-1 phosphorylates and inhibits the activity of C-TAK1.[19][20] C-TAK1 is a kinase that phosphorylates and inactivates Cdc25C. Therefore, by inhibiting C-TAK1, Pim-1 indirectly promotes the activation of Cdc25C and facilitates the G2/M transition.[20]
Signaling Pathway: Pim-1 in Cell Cycle Regulation
Caption: Pim-1 in the Regulation of Cell Cycle Progression.
Quantitative Data on Pim-1 Function
The following tables summarize the quantitative effects of Pim-1 on various cellular parameters as reported in the literature.
Table 1: Effect of Pim-1 on Apoptosis-Related Proteins and Processes
| Parameter | Experimental System | Change upon Pim-1 Overexpression/Activation | Reference |
| Bad Phosphorylation (Ser112) | FDCP1 cells | Enhanced phosphorylation | [5] |
| Bcl-2 mRNA Expression | Cytokine-deprived FDCP1 cells | Maintained expression | [8] |
| Caspase 3/7 Activation | MDA-MB-231 TNBC cells (PIM1 knockdown) | Increased activation | [21] |
| Mitochondrial Membrane Permeabilization | TNBC cells treated with PIM1 inhibitor | Increased permeabilization | [21] |
Table 2: Effect of Pim-1 on Cell Cycle-Related Proteins and Processes
| Parameter | Experimental System | Change upon Pim-1 Overexpression/Activation | Reference |
| p27Kip1 Protein Levels | K562 cells | Down-regulated | [10] |
| p27Kip1 mRNA Levels | Imatinib-treated K562 cells | Displaced the imatinib-mediated increase | [10] |
| p21 Protein Stability (Half-life) | H1299 cells | Marked reduction in degradation | [4] |
| G1 Phase Cell Population | HEK293T cells | Decrease in cell number | [10] |
| S Phase Cell Population | HEK293T cells | Increase in cell number | [10] |
| CDK2 Activity | K562 cells | Up-regulated | [10] |
| Cdc25A Phosphatase Activity | In vitro | Increased activity | [15] |
| Cdc25C Phosphatase Activity | In vitro | Enhanced activity | [18] |
| C-TAK1 Kinase Activity | In vitro | Decreased activity | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Pim-1 are provided below.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[22]
Experimental Workflow: TUNEL Assay
Caption: Workflow for the TUNEL Apoptosis Assay.
Protocol:
-
Cell Preparation: Harvest and wash cells (1 x 10^6) with Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend cells in 200 µl of 4% paraformaldehyde and incubate for 20 minutes at room temperature.[23]
-
Permeabilization: Wash the cells and resuspend in 200 µl of a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) and incubate on ice.
-
TUNEL Reaction: Wash the cells and resuspend in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).[24] Incubate in a humidified chamber.
-
Detection: If using an indirect method, wash the cells and incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide (e.g., FITC-conjugated anti-BrdU antibody).[24]
-
DNA Staining: Resuspend cells in a solution containing a DNA dye such as Propidium Iodide (PI) or DAPI for total DNA content analysis.[24]
-
Analysis: Analyze the samples by flow cytometry or fluorescence microscopy.[24] Apoptotic cells will exhibit higher fluorescence from the incorporated labeled nucleotides.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Protocol:
-
Harvest Cells: Collect approximately 1x10^6 cells and wash with PBS.[26]
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.[26][27] Fix for at least 30 minutes at 4°C.[26]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) to ensure that only DNA is stained.[26]
-
DNA Staining: Add a solution of Propidium Iodide (PI) (e.g., 50 µg/ml) to the cells.[25][26] PI intercalates with DNA and its fluorescence is proportional to the amount of DNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[25]
Conclusion
Pim-1 kinase is a multifaceted protein that plays a pivotal role in orchestrating cell survival and proliferation. Its ability to phosphorylate and modulate the activity of a wide range of substrates involved in apoptosis and cell cycle control underscores its importance in cellular homeostasis and its contribution to oncogenesis when dysregulated. The detailed understanding of Pim-1's signaling pathways and the availability of robust experimental protocols are crucial for the continued investigation of its function and for the development of targeted therapies aimed at inhibiting its activity in cancer and other proliferative diseases. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing our knowledge of Pim-1 and its therapeutic potential.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 3. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]
- 8. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical and functional interactions between Pim-1 kinase and Cdc25A phosphatase. Implications for the Pim-1-mediated activation of the c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PrimoVeNde [librarysearch.library.utoronto.ca]
- 17. drpress.org [drpress.org]
- 18. The oncogenic serine/threonine kinase Pim-1 directly phosphorylates and activates the G2/M specific phosphatase Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. The oncogenic serine/threonine kinase Pim-1 phosphorylates and inhibits the activity of Cdc25C-associated kinase 1 (C-TAK1): a novel role for Pim-1 at the G2/M cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TUNEL assay - Wikipedia [en.wikipedia.org]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. corefacilities.iss.it [corefacilities.iss.it]
An In-depth Technical Guide to Pim-1 Kinase Inhibitor 9: An ATP-Competitive Binder
This technical guide provides a comprehensive overview of Pim-1 kinase inhibitor 9, also identified as compound 8b, with a specific focus on its ATP-competitive binding mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of Pim-1 kinase inhibition.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] It is a proto-oncogene implicated in the development of various human cancers, such as prostate cancer and hematopoietic malignancies, making it an attractive target for therapeutic intervention.[1][3] The expression of Pim-1 is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][4] Unlike many other kinases, Pim-1 is constitutively active upon expression and its regulation occurs primarily at the transcriptional and post-translational levels.[5]
A key structural feature of the Pim-1 kinase is its unique ATP-binding pocket. A proline residue at position 123 (Pro123) prevents the formation of a canonical hydrogen bond that is typically observed between ATP and other kinases.[3][6] This distinction provides an opportunity for the design of highly selective ATP-competitive inhibitors.
This compound (Compound 8b)
This compound is a specific inhibitor that targets the Pim-1 kinase.[7] It has demonstrated antitumor activity by inducing cell cycle arrest at the S phase in breast cancer cells.[7] Its mechanism of action is based on competing with ATP for the binding site on the Pim-1 kinase.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound (compound 8b), detailing its inhibitory activity against Pim kinases and its effect on cancer cell proliferation.
| Target | Parameter | Value | Cell Line | Conditions | Reference |
| Pim-1 Kinase | IC50 | 0.24 µM | - | Cell-free assay | [7] |
| Pim-2 Kinase | IC50 | 10.53 µM | - | Cell-free assay | [7] |
| T47D Cells | IC50 | 9.8 µM | Breast Cancer | 48 hours | [7] |
| T47D Cells | IC50 | 2.61 µM | Breast Cancer | 96 hours | [7] |
ATP-Competitive Binding Mechanism
ATP-competitive inhibitors function by binding to the ATP-binding site of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[8] The unique conformation of the Pim-1 ATP-binding site, particularly the presence of Pro123 in the hinge region, influences the binding modes of these inhibitors.[3][6] This structural feature can be exploited to develop inhibitors with high selectivity for Pim-1 over other kinases.[3]
Caption: ATP-competitive binding of Pim-1 Inhibitor 9.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway.[4] Cytokines, such as IL-6, activate JAKs, which in turn phosphorylate and activate STAT transcription factors (STAT3/STAT5).[1][4] Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Pim-1 kinase can then phosphorylate a variety of downstream substrates, including BAD (to inhibit apoptosis) and NF-κB, which is involved in a positive feedback loop that further enhances Pim-1 expression.[4][9] Pim-1 also participates in a negative feedback loop by interacting with SOCS1 and SOCS3, which are inhibitors of the JAK/STAT pathway.[4][9]
Caption: Simplified Pim-1 signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a general luminescent kinase assay that measures the amount of ADP produced in a kinase reaction.[10]
Materials:
-
Recombinant Pim-1 kinase
-
This compound (and other test compounds)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
ATP
-
Pim-1 substrate (e.g., a specific peptide)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (for control wells).
-
Add 2 µl of Pim-1 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The ATP concentration should be near the Km for Pim-1 for IC50 determination.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Assay for Downstream Target Inhibition
This protocol assesses the ability of an inhibitor to block the phosphorylation of a known Pim-1 substrate, such as BAD at Ser112, in intact cells.[11]
Materials:
-
Cell line expressing Pim-1 (e.g., RWPE2/hpim1 or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).[11] Include a DMSO-treated vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total BAD and a loading control like β-actin.
-
Quantify the band intensities to determine the dose-dependent inhibition of BAD phosphorylation.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel kinase inhibitor typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models.
Caption: General workflow for Pim-1 kinase inhibitor evaluation.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 7. Pim-1 kinase inhibitor 9_TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
Pim-1 Kinase: A Deep Dive into Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proviral integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that acts as a critical downstream effector for numerous signaling pathways.[1][2][3] It is a proto-oncogene deeply implicated in oncogenesis, regulating a wide array of cellular functions including cell cycle progression, proliferation, apoptosis, and metabolism.[1][4][5][6] The Pim kinase family comprises three highly homologous isoforms—Pim-1, Pim-2, and Pim-3—which exhibit both overlapping and distinct functions.[3][7] Pim-1 expression is primarily regulated at the transcriptional level, most notably by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by various cytokines and growth factors like interleukins (IL-2, IL-3, IL-6) and interferons.[1][2][8][9] Due to its central role in promoting cell survival and proliferation, Pim-1 is aberrantly elevated in many hematological malignancies and solid tumors, making it a prominent target for cancer drug development.[1][5][10][11]
This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Pim-1 kinase, supported by structured data, detailed experimental protocols, and pathway visualizations.
Core Downstream Signaling Pathways
Pim-1 kinase lacks a regulatory domain and its activity is primarily controlled by its expression level.[2] Once expressed, it phosphorylates a multitude of downstream substrates, orchestrating several key cellular processes.
Regulation of Cell Cycle Progression
Pim-1 is a potent promoter of cell cycle progression, primarily by targeting key cell cycle inhibitors and activators.
-
Inactivation of CDK Inhibitors: Pim-1 directly phosphorylates and promotes the degradation of the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1.[1][6][12] Phosphorylation of p27 at Threonine-157 and Threonine-198 by Pim kinases leads to its binding by 14-3-3 proteins, subsequent nuclear export, and proteasome-dependent degradation.[12] This relieves the inhibition on cyclin/CDK complexes, allowing the cell cycle to advance.
-
Activation of Cell Cycle Phosphatases: Pim-1 activates the Cdc25A and Cdc25C phosphatases.[13][14][15] These phosphatases remove inhibitory phosphates from CDKs, thereby promoting their activity and driving G1/S and G2/M transitions.
-
Collaboration with c-Myc: Pim-1 synergizes with the c-Myc oncoprotein. It can phosphorylate and stabilize c-Myc, and also phosphorylate Histone H3 at serine 10, a modification required for Myc-dependent transcriptional activation and oncogenic transformation.[4][13][16]
dot digraph "Pim_1_Cell_Cycle_Regulation" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial", arrowhead=vee];
// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p27 [label="p27Kip1", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21Cip1/Waf1", fillcolor="#FBBC05", fontcolor="#202124"]; Cdc25A [label="Cdc25A", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK_Cyclin [label="CDK-Cyclin\nComplexes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression\n(G1/S, G2/M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pim1 -> p27 [label=" P", color="#202124"]; Pim1 -> p21 [label=" P", color="#202124"]; Pim1 -> Cdc25A [label=" P", color="#202124"];
p27 -> CDK_Cyclin [arrowhead=tee, color="#EA4335"]; p21 -> CDK_Cyclin [arrowhead=tee, color="#EA4335"];
p27 -> Degradation [style=dashed, color="#5F6368"]; p21 -> Degradation [style=dashed, color="#5F6368"];
Cdc25A -> CDK_Cyclin [arrowhead=vee, color="#34A853", label=" Activates"]; CDK_Cyclin -> CellCycle [arrowhead=vee, color="#4285F4"];
// Invisible edges for alignment {rank=same; p27; p21; Cdc25A;} } Pim-1 promotes cell cycle progression by phosphorylating targets.
Inhibition of Apoptosis (Pro-Survival Signaling)
A hallmark of Pim-1 function is its ability to protect cells from apoptosis, contributing significantly to tumorigenesis.
-
Inactivation of Bad: Pim-1 phosphorylates the pro-apoptotic BCL-2 family member Bad at Ser112.[13][15][17] This phosphorylation creates a binding site for 14-3-3 proteins, sequestering Bad in the cytoplasm and preventing it from inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.
-
Regulation of other BCL-2 family proteins: Pim-1 knockdown has been shown to reduce the expression of the anti-apoptotic protein BCL2 and is linked to the transcription of MYC-targets like MCL1, another key anti-apoptotic protein.[16]
-
Inhibition of the ASK1-JNK/p38 Pathway: Pim-1 can phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1) at Ser83.[2] This prevents the activation of the downstream JNK and p38 MAPK stress-activated pathways, thereby protecting cells from stress-induced apoptosis.[2]
dot digraph "Pim_1_Anti_Apoptosis" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.7, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial"];
// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 / Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#FBBC05", fontcolor="#202124"]; JNK_p38 [label="JNK / p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pim1 -> Bad [label=" P", arrowhead=vee, color="#202124"]; Pim1 -> ASK1 [label=" P", arrowhead=tee, color="#EA4335"];
Bad -> Bcl2 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#34A853", label=" Stabilizes"]; Mitochondrion -> Apoptosis [style=dashed, color="#5F6368"];
ASK1 -> JNK_p38 [arrowhead=vee, color="#4285F4"]; JNK_p38 -> Apoptosis [arrowhead=vee, color="#4285F4"];
// Grouping {rank=same; Bad; ASK1;} } Pim-1 inhibits apoptosis through phosphorylation of key regulators.
Regulation of Protein Synthesis via the mTOR Pathway
Pim-1 is a key regulator of the mTOR (mechanistic Target of Rapamycin) pathway, which is central to cell growth and protein synthesis.
-
Activation of mTORC1: Pim-1 can directly phosphorylate the mTORC1 inhibitory subunit, PRAS40 (Proline-Rich AKT Substrate 40 kDa), at Thr246.[13][18][19] This phosphorylation causes PRAS40 to dissociate from the mTORC1 complex, leading to its activation.[13][18]
-
Phosphorylation of mTORC1 Downstream Targets: Activated mTORC1 then phosphorylates its canonical substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[18][19][20]
-
Direct Phosphorylation of Translation Factors: In addition to its effects via mTOR, Pim-1 can also directly phosphorylate components of the translation machinery, such as the eukaryotic translation initiation factor eIF4B, to enhance protein synthesis.[3][13]
dot digraph "Pim_1_mTOR_Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial"];
// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRAS40 [label="PRAS40", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pim1 -> PRAS40 [label=" P", arrowhead=vee, color="#202124"]; PRAS40 -> mTORC1 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; mTORC1 -> p70S6K [label=" P", arrowhead=vee, color="#4285F4"]; mTORC1 -> _4EBP1 [label=" P", arrowhead=vee, color="#4285F4"]; p70S6K -> ProteinSynthesis [arrowhead=vee, color="#34A853"]; _4EBP1 -> ProteinSynthesis [arrowhead=tee, color="#EA4335"];
// Alignment {rank=same; p70S6K; _4EBP1;} } Pim-1 activates mTORC1 signaling to promote protein synthesis.
Feedback Regulation and Crosstalk
Pim-1 signaling is integrated within a complex network of cellular communication.
-
JAK/STAT Pathway: The JAK/STAT pathway is the primary upstream activator of Pim-1 transcription.[1][8][15] Interestingly, Pim-1 establishes a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3 proteins.[1][21] These SOCS proteins then inhibit the JAK kinases, thereby downregulating the same pathway that leads to Pim-1 expression.[1][2]
-
PI3K/Akt Pathway: There is significant crosstalk between the Pim and PI3K/Akt pathways, as they share several downstream targets, including Bad, ASK1, and PRAS40, and regulate overlapping cellular processes.[2][22][23] This redundancy can contribute to resistance to therapies targeting only one of these pathways.[11][22]
dot digraph "Pim_1_Upstream_Feedback" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial"];
// Nodes Cytokine [label="Cytokines / GFs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pim1_Gene [label="Pim-1 Gene", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Pim1_Kinase [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOCS [label="SOCS1/3", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cytokine -> Receptor [arrowhead=vee, color="#5F6368"]; Receptor -> JAK [arrowhead=vee, color="#4285F4"]; JAK -> STAT [label=" P", arrowhead=vee, color="#4285F4"]; STAT -> Pim1_Gene [arrowhead=vee, color="#4285F4", label=" Transcription"]; Pim1_Gene -> Pim1_Kinase [arrowhead=vee, color="#EA4335", label=" Translation"]; Pim1_Kinase -> SOCS [label=" P", arrowhead=vee, color="#EA4335", label=" Stabilizes"]; SOCS -> JAK [arrowhead=tee, color="#FBBC05", label=" Inhibits"]; } Pim-1 is regulated by and creates a feedback loop with JAK/STAT.
Data Presentation
Table 1: Key Downstream Substrates of Pim-1 Kinase
| Substrate | Phosphorylation Site(s) | Cellular Process | Downstream Effect |
| p27Kip1 | Thr157, Thr198 | Cell Cycle | Promotes nuclear export and degradation; promotes G1/S progression.[12] |
| p21Cip1/Waf1 | Not specified in detail | Cell Cycle | Promotes degradation; promotes cell proliferation.[1][6] |
| Cdc25A/C | Not specified in detail | Cell Cycle | Activation of phosphatase activity; promotes G1/S and G2/M transition.[13][15] |
| Bad | Ser112 | Apoptosis | Sequestration by 14-3-3 proteins; inhibits apoptosis.[13][15][17] |
| c-Myc | Not specified in detail | Transcription, Proliferation | Stabilization and enhanced transcriptional activity.[4][13] |
| Histone H3 | Ser10 | Transcription | Required for MYC-dependent transcriptional activation.[13] |
| PRAS40 | Thr246 | Protein Synthesis (mTOR) | Dissociation from mTORC1; activation of mTOR signaling.[13][18][19] |
| eIF4B | Ser406 | Protein Synthesis | Enhances translation initiation.[3][13] |
| ASK1 | Ser83 | Apoptosis, Stress Response | Inhibition of kinase activity; suppression of JNK/p38 pathway.[2] |
| SOCS1/3 | Not specified in detail | Cytokine Signaling | Stabilization; negative feedback on JAK/STAT pathway.[1][21] |
| FoxO1a/3a | Not specified in detail | Transcription | Inactivation; transcriptional repression of target genes like p27.[12] |
| CXCR4 | Ser339 | Cell Migration | Positive regulation of CXCR4 signaling.[15][21] |
Table 2: Summary of Pim-1's Role in Core Cellular Processes
| Cellular Process | Pim-1 Action | Key Substrates | Overall Outcome |
| Cell Cycle Progression | Pro-proliferative | p27, p21, Cdc25A/C, c-Myc | Promotes G1/S and G2/M transitions, leading to cell division. |
| Apoptosis | Anti-apoptotic | Bad, ASK1, BCL2, MCL1 | Suppresses both intrinsic and stress-induced apoptotic pathways, promoting cell survival. |
| Protein Synthesis | Anabolic | PRAS40, p70S6K, 4E-BP1, eIF4B | Activates mTORC1 signaling and directly targets translation machinery to increase protein synthesis and cell growth. |
| Gene Transcription | Modulatory | c-Myc, Histone H3, FoxO, c-Myb | Enhances activity of oncogenic transcription factors while repressing tumor suppressors. |
| Drug Resistance | Pro-resistance | P-glycoprotein (Pgp), BCRP | Mediates resistance to chemotherapy and targeted agents.[1] |
| Metastasis | Pro-metastatic | CXCR4 | Promotes cell migration and invasion.[1][11] |
Experimental Protocols
In Vitro Pim-1 Kinase Assay (Luminescent)
This protocol is a representative method based on the principles of the ADP-Glo™ Kinase Assay for measuring Pim-1 kinase activity and screening for inhibitors.
dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=760]; node [fontname="Arial", shape=box, style="filled", margin="0.2,0.1"]; edge [fontname="Arial", arrowhead=vee];
// Nodes Start [label="Start: 384-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Add Inhibitor (or DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="2. Add Pim-1 Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="3. Add Substrate/ATP Mix", fillcolor="#FFFFFF", fontcolor="#202124"]; Inc1 [label="Incubate (e.g., 60 min, RT)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="4. Add ADP-Glo™ Reagent\n(Depletes ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inc2 [label="Incubate (e.g., 40 min, RT)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="5. Add Kinase Detection Reagent\n(Converts ADP to ATP -> Light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inc3 [label="Incubate (e.g., 30 min, RT)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Read Luminescence", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Inc1; Inc1 -> Step4; Step4 -> Inc2; Inc2 -> Step5; Step5 -> Inc3; Inc3 -> End; } Workflow for a luminescent Pim-1 kinase activity assay.
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 substrate (e.g., S6Ktide, KRRRLASLR, or Bad peptide)[24][25][26]
-
Pim-1 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[27]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test inhibitors and DMSO (vehicle control)
-
White, opaque 384-well assay plates
Procedure:
-
Reaction Setup: In a 384-well plate, add reagents in the following order:
-
1 µL of test inhibitor diluted in buffer (or 5% DMSO for controls).
-
2 µL of Pim-1 enzyme diluted in kinase buffer.
-
2 µL of a 2.5X substrate/ATP mixture. The final concentration of ATP is typically near its Km for the kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[27]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubation 1: Incubate at room temperature for 40 minutes.[27]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Pim-1 into ATP, which is then used by a luciferase to produce a light signal.
-
Incubation 2: Incubate at room temperature for 30 minutes.[27]
-
Data Acquisition: Record luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to Pim-1 kinase activity.
Western Blotting for Pim-1 and Phosphorylated Substrates
This protocol provides a general framework for detecting total and phosphorylated levels of Pim-1 targets.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-Bad (Ser112), anti-phospho-p27 (Thr157), anti-phospho-4E-BP1 (Thr37/46))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent (ECL)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Protein Separation: Perform SDS-PAGE on 10-40 µg of total protein per lane to separate proteins by size.[28]
-
Protein Transfer: Electro-blot the separated proteins onto a PVDF or nitrocellulose membrane.[28]
-
Blocking: Incubate the membrane in blocking buffer for 60 minutes at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the membrane for 60 minutes at room temperature or overnight at 4°C with gentle shaking.[28]
-
Washing: Wash the membrane three times for 10 minutes each in TBST to remove unbound primary antibody.[28]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 60 minutes at room temperature.[28]
-
Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an appropriate ECL substrate and image the resulting chemiluminescent signal.[28] The band intensity can be quantified using densitometry.[10]
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to determine if Pim-1 physically interacts with a putative substrate or binding partner in a cellular context.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Co-IP Lysis Buffer (non-denaturing, e.g., containing 1% Triton X-100 or NP-40)
-
Antibody against Pim-1 (or the protein of interest)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (similar to lysis buffer but with lower detergent)
-
SDS-PAGE sample buffer
Procedure:
-
Lysate Preparation: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions. Clarify the lysate by centrifugation.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody (e.g., anti-Pim-1). Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the suspected interacting partner (e.g., p27, Bad). A band for the interacting protein in the Pim-1 IP lane (but not in a control IgG lane) indicates an interaction.
Conclusion
Pim-1 kinase is a central node in a complex network of signaling pathways that collectively promote cell proliferation, survival, and metabolic activity. Its downstream effectors are deeply integrated into the machinery that governs the cell cycle, apoptosis, and protein synthesis. The aberrant expression of Pim-1 in a wide range of cancers, coupled with its role in driving oncogenic phenotypes and therapeutic resistance, firmly establishes it as a high-value target for drug development.[1][11][29] A thorough understanding of its downstream signaling, as detailed in this guide, is crucial for researchers and drug developers aiming to design effective mono- or combination therapies that can successfully target Pim-1-driven malignancies.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pim-1 kinase as activator of the cell cycle pathway in neuronal death induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. promega.com [promega.com]
- 26. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 27. promega.com [promega.com]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pim-1 Kinase Isoforms and Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Pim-1 kinase, its isoforms, and the selectivity of various inhibitors. It is designed to be a valuable resource for researchers and professionals involved in oncology drug discovery and development, offering detailed insights into the molecular mechanisms, experimental evaluation, and therapeutic targeting of this important oncoprotein.
Introduction to Pim-1 Kinase
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1] The family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1] Pim-1, the most extensively studied member, is a key downstream effector of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[2][3] Its expression is tightly regulated at the transcriptional, post-transcriptional, translational, and post-translational levels.[2] Overexpression of Pim-1 is frequently observed in various hematological malignancies and solid tumors, including prostate cancer, leukemia, and lymphomas, making it an attractive target for cancer therapy.[2][4]
Pim-1 Isoforms: Structure and Function
The PIM1 gene encodes for two distinct protein isoforms through the use of alternative translation initiation sites: a shorter 33 kDa isoform (Pim-1S) and a longer 44 kDa isoform (Pim-1L).[5]
-
Pim-1S (33 kDa): This isoform is predominantly localized to the cytosol and nucleus.[3]
-
Pim-1L (44 kDa): The longer isoform contains an additional N-terminal region that allows it to associate with the plasma membrane.[3]
These different subcellular localizations suggest that the two isoforms may have distinct sets of substrates and, consequently, different biological functions.[3] While both isoforms exhibit kinase activity, their differential localization allows for the regulation of distinct signaling pathways.[3]
Pim-1 Signaling Pathways
Pim-1 is a central node in a complex network of signaling pathways that control cell fate. Its activity is primarily regulated by upstream signals that control its expression, and it, in turn, phosphorylates a wide range of downstream substrates to exert its effects.
Upstream Regulation: The JAK/STAT Pathway
The primary mechanism for regulating Pim-1 expression is through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[2][3] Cytokines and growth factors, such as interleukins and interferons, bind to their receptors, leading to the activation of associated JAKs.[3][6] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus.[3] In the nucleus, STAT dimers, particularly STAT3 and STAT5, bind to the promoter region of the PIM1 gene, initiating its transcription.[3][6]
Downstream Substrates and Crosstalk with PI3K/AKT/mTOR
Pim-1 kinase phosphorylates a multitude of downstream substrates, thereby influencing various cellular processes. Notably, there is significant crosstalk between the Pim-1 and the PI3K/AKT/mTOR signaling pathways, which are also critical for cell growth and survival.[7] This crosstalk can lead to compensatory signaling and resistance to targeted therapies.[8]
Key downstream effects of Pim-1 include:
-
Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates the pro-apoptotic protein Bad.[5]
-
Cell Cycle Progression: Pim-1 can phosphorylate and regulate the activity of cell cycle regulators such as p21 and p27.
-
Regulation of Translation: Pim-1 can phosphorylate components of the translational machinery, including 4E-BP1, to promote protein synthesis.[9]
Pim Kinase Inhibitor Selectivity
A variety of small molecule inhibitors have been developed to target the Pim kinases. These can be broadly categorized as either Pim-1 selective inhibitors or pan-Pim inhibitors, which target all three isoforms. The choice between a selective and a pan-inhibitor depends on the specific therapeutic strategy and the relative importance of the different Pim isoforms in the target disease.
Quantitative Data on Pim Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 or Ki values) of selected Pim kinase inhibitors against the three Pim isoforms. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Pan-Pim Kinase Inhibitors
| Compound | Pim-1 IC50/Ki (nM) | Pim-2 IC50/Ki (nM) | Pim-3 IC50/Ki (nM) | Reference |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | [9] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [10][11] |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [11][12] |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [12] |
| INCB053914 | 0.24 (IC50) | 30 (IC50) | 0.12 (IC50) | [10] |
Table 2: Pim-1 Selective Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| SGI-1776 | 7 | 363 | 69 | [13] |
| SMI-4a | 17 | >1000 | - | [11] |
| TCS PIM-1 1 | 50 | >20000 | - | [11] |
| Quercetagetin | 340 | >3000 | - | [6] |
Experimental Protocols for Evaluating Pim-1 Inhibitors
A variety of in vitro and cell-based assays are employed to characterize the activity and selectivity of Pim-1 inhibitors. Below are detailed methodologies for some of the key experiments.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Pim-1 kinase.
Principle: This assay measures the phosphorylation of a substrate peptide by Pim-1 kinase using a specific antibody that recognizes the phosphorylated substrate. The signal is typically detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.
Methodology:
-
Plate Coating: 96-well plates are coated with a recombinant substrate of Pim-1, such as GST-Bad.[6]
-
Blocking: The plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.[6]
-
Kinase Reaction: Recombinant Pim-1 kinase is added to the wells along with ATP and the test inhibitor at various concentrations. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection: The wells are washed, and a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Bad (Ser112)) is added.
-
Signal Generation: After another wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate for the enzyme is then added to generate a detectable signal, which is quantified using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the dose-response data to a suitable model.
Principle: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Methodology:
-
Kinase Reaction: The kinase reaction is set up in a multi-well plate containing Pim-1 kinase, a substrate, ATP, and the test inhibitor.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.[14]
-
Signal Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. IC50 values are determined from the dose-response curves.
Kinase Binding Assays
These assays measure the direct binding of an inhibitor to the kinase, providing information on binding affinity (Kd).
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase by a test compound.
Methodology:
-
Assay Components: The assay consists of a europium (Eu)-labeled anti-tag antibody that binds to the tagged Pim-1 kinase, and an Alexa Fluor® 647-labeled kinase tracer that binds to the ATP-binding site of the kinase.[4]
-
FRET Signal: When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor, resulting in a high FRET signal.[4]
-
Inhibitor Competition: Test inhibitors that bind to the ATP site of Pim-1 will compete with the tracer, leading to a decrease in the FRET signal.[4]
-
Signal Detection: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The decrease in the FRET signal is proportional to the binding affinity of the inhibitor. IC50 or Kd values can be determined from the competition binding curves.
Cell-Based Assays
These assays evaluate the ability of an inhibitor to engage and inhibit Pim-1 kinase within a cellular context.
Principle: This assay measures the phosphorylation of a known Pim-1 substrate in cells treated with the inhibitor.
Methodology:
-
Cell Treatment: Cells that endogenously or exogenously express Pim-1 and a known substrate (e.g., Bad) are treated with the test inhibitor at various concentrations.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Phosphorylation Detection: The level of phosphorylation of the substrate at the specific site targeted by Pim-1 (e.g., Ser112 of Bad) is measured, typically by Western blotting or ELISA using a phospho-specific antibody.
-
Data Analysis: A decrease in the phosphorylation of the substrate indicates inhibition of Pim-1 activity in the cells. EC50 values can be calculated from the dose-response data.
Experimental and Screening Workflows
The development of a kinase inhibitor typically follows a structured workflow, starting from initial screening to lead optimization.
Conclusion
Pim-1 kinase remains a significant and compelling target for the development of novel anticancer therapies. A thorough understanding of its isoforms, the intricate signaling pathways it regulates, and the selectivity profiles of its inhibitors is paramount for the successful design and development of effective drugs. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance their efforts in targeting this key oncoprotein. The continued exploration of both isoform-selective and pan-Pim inhibitors, coupled with a deeper understanding of the crosstalk with other signaling pathways, will undoubtedly pave the way for innovative and more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Comparison of bioluminescent kinase assays using substrate depletion and product formation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for Pim-1 Kinase Inhibitor 9 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pim-1 kinase inhibitor 9 (also known as compound 8b) in cancer cell line-based research. This document outlines the inhibitor's mechanism of action, key signaling pathways, and detailed protocols for assessing its efficacy.
Introduction to Pim-1 Kinase and Inhibitor 9
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its overexpression is associated with various cancers, making it a significant target for anti-cancer drug development. This compound is a specific inhibitor of Pim-1 kinase, demonstrating potent anti-proliferative and pro-apoptotic effects in cancer cell lines.[3][4]
Mechanism of Action
This compound selectively targets the ATP-binding pocket of Pim-1 kinase, thereby inhibiting its catalytic activity. This leads to the downstream modulation of various signaling pathways involved in cell cycle progression and apoptosis. A key upstream regulator of Pim-1 is the JAK/STAT signaling pathway.[1] Inhibition of Pim-1 has been shown to induce S-phase cell cycle arrest in breast cancer cells and promote apoptosis.[3][4][5]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Pim kinases and its cytotoxic effects on a breast cancer cell line.
| Target/Cell Line | Parameter | Value | Reference |
| Pim-1 Kinase | IC50 | 0.24 µM | [3][4] |
| Pim-2 Kinase | IC50 | 10.53 µM | [3] |
| T47D (Breast Cancer) | IC50 (48h) | 9.8 µM | [3][6] |
| T47D (Breast Cancer) | IC50 (96h) | 2.61 µM | [3][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pim-1 signaling pathway and a general experimental workflow for evaluating this compound.
Caption: Pim-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor 9.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., T47D)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. Suggested concentrations: 0.1, 1, 5, 10, 25, 50 µM. Include a vehicle control (DMSO).
-
Remove the medium and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 48 and 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]
3. Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at desired concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9][10][11]
4. Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in the Pim-1 signaling pathway.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-BAD (Ser112), anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system. β-actin is commonly used as a loading control.[12]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. Pim-1 kinase inhibitor 9_TargetMol [targetmol.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound | Pim-1激酶抑制剂 | MCE [medchemexpress.cn]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Xenograft Studies with a Pim-1 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed in various hematopoietic and solid tumors, including prostate cancer.[1][2] Its role in promoting cell survival, proliferation, and drug resistance makes it a compelling target for cancer therapy.[3][4] Preclinical evaluation of Pim-1 inhibitors often involves in vivo xenograft models to assess efficacy and pharmacodynamic effects. This document provides a detailed protocol for conducting xenograft studies with a representative Pim-1 kinase inhibitor and outlines the key signaling pathways involved.
Pim-1 Kinase Signaling Pathways
Pim-1 kinase is a critical downstream effector of the JAK/STAT signaling pathway, which is often activated by cytokines and interleukins.[5][6] Once expressed, Pim-1 phosphorylates a wide array of substrates that regulate crucial cellular processes. Key downstream effects include the inhibition of apoptosis through phosphorylation of BAD and the promotion of cell cycle progression by phosphorylating cell cycle inhibitors like p21 and p27.[5][7] Pim-1 can also enhance the activity of the c-Myc oncoprotein, further driving tumorigenesis.[2][7]
Experimental Protocols
This section details a representative protocol for evaluating the efficacy of a Pim-1 kinase inhibitor in a subcutaneous prostate cancer xenograft model. The methodology is synthesized from established xenograft procedures and preclinical studies of various Pim-1 inhibitors.[1][8][9][10]
Cell Culture and Preparation
-
Cell Line: Human prostate cancer cell line (e.g., PC-3 or DU145).[1][5]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue exclusion; viability should be >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.[9] Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Male athymic nude or SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old.[5][8]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane or a suitable alternative.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[9]
-
Monitor the animals daily for health and initial tumor formation.
-
Study Design and Treatment
-
Tumor Growth Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=10-15 mice per group).[10]
-
Groups:
-
Group 1 (Control): Vehicle (e.g., PBS, DMSO/saline solution).
-
Group 2 (Treatment): Pim-1 Inhibitor (e.g., 4.2 mg/kg body weight).[1]
-
-
Administration: Administer the inhibitor or vehicle via intraperitoneal (i.p.) injection or oral gavage daily for 14-21 days.[1][10]
-
Monitoring: Record animal body weights and tumor volumes twice weekly. Observe for any signs of toxicity.
Endpoint and Tissue Collection
-
Euthanasia: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Harvesting:
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue: one portion to be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and the other to be fixed in 10% neutral buffered formalin for histopathology (H&E staining, Immunohistochemistry).
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (Ki-67) and apoptosis/Pim-1 activity (phospho-BAD).[10]
-
Statistical Analysis: Analyze differences in tumor volume and body weight between groups using appropriate statistical tests, such as a two-way ANOVA or Student's t-test. A p-value < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
The following diagram illustrates the key phases of the in vivo xenograft study.
Data Presentation
Quantitative data from preclinical studies are crucial for evaluating the efficacy of a Pim-1 inhibitor. The following tables present representative data from studies on Pim-1 inhibitors in different cancer xenograft models.
Table 1: Efficacy of Pim-1 Inhibitor in a Prostate Cancer Xenograft Model
This table is based on data for a novel 2,5-disubstituted-1,3,4-oxadiazole derivative Pim-1 inhibitor, referred to as compound [I].[1]
| Parameter | Control Group | Pim-1 Inhibitor [I] (4.2 mg/kg, i.p.) | Staurosporine (Positive Control) |
| Initial Avg. Tumor Mass (mg) | ~200 | ~200 | ~200 |
| Final Avg. Tumor Mass (mg) | 200 | 89.4 | Not Reported |
| Tumor Inhibition Ratio (%) | 0% | 64.2% | 44.5% |
| Statistical Significance | - | Significant Reduction (p < 0.05) | Not Reported |
Table 2: Efficacy and Biomarker Modulation by Pim-1 Inhibitor AZD1208 in a Hepatoblastoma Xenograft Model
This table summarizes data from a study using the pan-Pim inhibitor AZD1208 in an HuH6 hepatoblastoma xenograft model.[10]
| Parameter | Vehicle Control Group | AZD1208 Treated Group |
| Tumor Growth | Baseline | Significantly smaller tumors (p < 0.05) |
| Ki-67 Positive Cells (Proliferation) | High | Significantly decreased (p < 0.05) |
| Phospho-BAD (S112) Staining (Apoptosis Marker) | High | Significantly decreased (p < 0.05) |
Note: A decrease in phospho-BAD staining indicates reduced Pim-1 kinase activity and potentially an increase in apoptosis.[10]
These protocols and data provide a framework for the preclinical in vivo evaluation of Pim-1 kinase inhibitors, offering researchers a comprehensive guide for study design, execution, and data interpretation.
References
- 1. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot Analysis of Phospho-BAD (p-BAD) Following Pim-1 Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Application: This document provides a detailed protocol for assessing the efficacy of Pim-1 kinase inhibitors by quantifying the phosphorylation status of its downstream target, the pro-apoptotic protein BAD (Bcl-2-associated death promoter). This assay is critical for mechanism-of-action studies and for evaluating candidate compounds in cancer drug discovery.
Introduction
The Pim family of serine/threonine kinases, particularly Pim-1, are key regulators of cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of Pim-1 is implicated in various malignancies, making it an attractive therapeutic target.[1][4] Pim-1 exerts its anti-apoptotic effects in part by directly phosphorylating the pro-apoptotic protein BAD.[1][5] Phosphorylation of BAD on key serine residues (primarily Ser112, but also Ser136 and Ser155) promotes its binding to 14-3-3 proteins, causing it to dissociate from the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4][6][7] This sequestration of BAD prevents it from inducing apoptosis.
Inhibition of Pim-1 kinase is expected to decrease the phosphorylation of BAD, leading to its activation and the subsequent induction of apoptosis in cancer cells.[8][9][10] Western blot analysis is a robust and widely used technique to detect and quantify these specific changes in protein phosphorylation, providing a direct measure of an inhibitor's on-target effect.[11]
Signaling Pathway
The diagram below illustrates the role of Pim-1 in the phosphorylation and inactivation of BAD, and how Pim-1 inhibitors reverse this process to promote apoptosis.
References
- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability and Proliferation Assays with Pim-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival, proliferation, and drug resistance.[1][2][3] Overexpression of Pim-1 kinase is associated with numerous types of cancer, making it a significant target for cancer therapy.[4][5] Pim-1 inhibitors have emerged as promising therapeutic agents, and assessing their efficacy relies on robust cell-based assays.[1][3] These application notes provide detailed protocols for assessing the effects of Pim-1 inhibitors on cell viability and proliferation, along with data interpretation guidelines and troubleshooting tips.
Pim-1 is regulated through the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway and influences multiple downstream signaling pathways involved in cell survival, cell cycle, and growth.[1] Pim-1 can phosphorylate various substrates to promote cell cycle progression and inhibit apoptosis.[1][6]
Data Presentation: Efficacy of Pim-1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Pim-1 inhibitors on different cancer cell lines, providing a comparative overview of their potency.
Table 1: IC50 Values of Pim-1 Inhibitors in Breast Cancer Cell Lines [2]
| Cell Line | Pim-1 Inhibitor | IC50 (µM) |
| SkBr3 | SGI-1776 | 1.5 |
| SkBr3 | SMI-4a | 3.2 |
| BT474 | SGI-1776 | 2.1 |
| BT474 | SMI-4a | 4.5 |
| MDA-MB-231 | SGI-1776 | >10 |
| MDA-MB-231 | SMI-4a | >10 |
Table 2: IC50 Values of PIM1-1 Inhibitor in Hematological Malignancy Cell Lines [7][8]
| Cell Line | PIM1-1 Inhibitor IC50 (µM) after 48h treatment |
| Daudi | 10 |
| Raji | 20 |
| K562 | 30 |
Table 3: IC50 Values of Quercetagetin against various kinases [9]
| Kinase | IC50 (µmol/L) |
| PIM1 | 0.34 |
| RSK2 | 3.1 |
| PKA | 24 |
| PIM2 | 11 |
Signaling Pathways and Experimental Workflow
Pim-1 Signaling Pathway
Pim-1 kinase is a central node in signaling pathways that control cell fate. It is often activated by the JAK/STAT pathway and proceeds to phosphorylate a range of downstream targets that regulate cell cycle progression and apoptosis.
Caption: Pim-1 Signaling Pathway.
Experimental Workflow for Assessing Pim-1 Inhibitors
This workflow outlines the key steps for evaluating the efficacy of Pim-1 inhibitors in vitro.
Caption: Experimental Workflow.
Experimental Protocols
Cell Viability Assays
Cell viability assays are used to determine the number of viable cells in a population after treatment with a Pim-1 inhibitor.
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[10]
Materials:
-
Cancer cell lines
-
Pim-1 inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Treat cells with various concentrations of the Pim-1 inhibitor and a vehicle control for the desired time period (e.g., 48 or 72 hours).[7][10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.[10]
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-1), which is reduced to a soluble formazan, simplifying the procedure.[11]
Materials:
-
Cancer cell lines
-
Pim-1 inhibitor
-
96-well plates
-
WST-1 reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the Pim-1 inhibitor.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 450 nm.[11]
Cell Proliferation Assay: BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.[12][13][14]
Materials:
-
Cancer cell lines
-
Pim-1 inhibitor
-
96-well plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Protocol:
-
Seed and treat cells with the Pim-1 inhibitor as described previously.[12]
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.[12]
-
Remove the labeling medium and fix/denature the cells for 30 minutes.[12]
-
Wash the cells and add the anti-BrdU antibody for 1 hour.[12]
-
Wash the cells and add the HRP-conjugated secondary antibody for 30 minutes.[12]
-
Wash the cells and add TMB substrate. Incubate until color develops (15-30 minutes).[12]
-
Add stop solution and measure the absorbance at 450 nm.[12]
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to assess the efficacy of Pim-1 inhibitors on cancer cell viability and proliferation. The selection of the appropriate assay will depend on the specific research question and the cell type being studied. Consistent experimental execution and careful data analysis are critical for obtaining reliable and reproducible results in the evaluation of these promising anti-cancer agents.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcpjournal.org [jcpjournal.org]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Simultaneous application of BrdU and WST-1 measurements for detection of the proliferation and viability of airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Novel Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a member of the serine/threonine kinase family, is a well-established proto-oncogene implicated in a variety of human cancers, including prostate cancer, acute myeloid leukemia, and other hematopoietic malignancies.[1] Its primary roles in promoting cell cycle progression and inhibiting apoptosis make it a compelling therapeutic target for cancer drug discovery.[1] High-throughput screening (HTS) is a crucial methodology for identifying novel small-molecule inhibitors of Pim-1 kinase from large chemical libraries.[2] This document provides detailed application notes and experimental protocols for conducting HTS campaigns to discover and characterize novel Pim-1 kinase inhibitors.
Pim-1 Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway.[1][3] Cytokines and growth factors, such as interleukins (IL-2, IL-3, IL-6), activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[1][4] Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1.[1] Once expressed, Pim-1 kinase phosphorylates a range of downstream substrates involved in cell survival and proliferation, such as the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[5] Phosphorylation of BAD on Ser112 by Pim-1 inhibits its pro-apoptotic function, thereby promoting cell survival.[5]
Caption: Simplified Pim-1 signaling pathway.
High-Throughput Screening (HTS) Workflow
The process of identifying novel Pim-1 kinase inhibitors through HTS follows a structured workflow, from primary screening to hit confirmation and characterization. This multi-step approach is designed to efficiently identify true inhibitors while minimizing false positives.
Caption: General workflow for HTS of Pim-1 kinase inhibitors.
Data Presentation: Performance of HTS Assays and Inhibitor Potency
The following tables summarize key quantitative data for commonly used Pim-1 HTS assays and the potency of known inhibitors.
Table 1: Typical Performance Metrics for Pim-1 Kinase HTS Assays
| Assay Type | Principle | Typical Z'-Factor | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence | 0.7 - 0.9 | High sensitivity, broad dynamic range, resistant to compound interference | Multi-step process, potential for luciferase inhibitors |
| LanthaScreen® Eu Binding | TR-FRET | 0.7 - 0.8 | Homogeneous ("mix and read"), ratiometric detection minimizes interference, suitable for ATP-competitive and allosteric inhibitors | Requires specific labeled tracer and antibody, potential for autofluorescent compound interference |
| Radiometric ([γ-³³P]-ATP) | Radioactivity | > 0.7 | Direct measurement of phosphorylation, considered the "gold standard" | Requires handling of radioactive materials, multi-step, lower throughput |
Table 2: IC50 Values of Known Pim-1 Kinase Inhibitors
| Compound | Type | Pim-1 IC50 (nM) | Reference |
| Staurosporine | Pan-Kinase Inhibitor | 2.6 | [6] |
| Ro 31-8220 | Pan-Kinase Inhibitor | 2.6 | [6] |
| SMI-4a | Selective Pim-1 Inhibitor | 17 | [7] |
| TCS PIM-1 1 | Selective Pim-1 Inhibitor | 50 | [7] |
| AZD1208 | Pan-Pim Inhibitor | 0.4 | [7] |
| CX-6258 | Pan-Pim Inhibitor | 5 | [7] |
| SGI-1776 | Pan-Pim Inhibitor | 7 | [7] |
| Hispidulin | Natural Product | 2710 | [7] |
Experimental Protocols
Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay
This protocol describes a luminescent assay that measures the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Pim-1 Kinase Enzyme System (Promega, V4032 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101 or similar)[8]
-
PIM1 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[1]
-
Substrate (e.g., S6K substrate peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µl of test inhibitor or 5% DMSO (for controls) into the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 2 µl of Pim-1 enzyme solution (pre-diluted in PIM1 Kinase Buffer to a pre-determined optimal concentration) to each well.[1]
-
Substrate/ATP Mix Addition: Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.[1] The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Second Incubation: Incubate at room temperature for 40 minutes.[1]
-
ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP.[1]
-
Final Incubation: Incubate at room temperature for 30 minutes.[1]
-
Signal Detection: Measure the luminescence of each well using a plate reader.[1]
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the high (no enzyme or potent inhibitor) and low (DMSO vehicle) controls.
-
Determine the Z'-factor for each assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
Protocol 2: Hit Confirmation using LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to confirm the binding of hit compounds to Pim-1 kinase.[10]
Materials:
-
Recombinant Pim-1 kinase (e.g., with a GST or His tag)
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen® Kinase Tracer 236 (or other suitable tracer)
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
Test compounds serially diluted in DMSO
-
Black, low-volume 384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Add 5 µL of serially diluted test compound to the assay plate.
-
Kinase/Antibody Mixture Addition: Prepare a mixture of Pim-1 kinase and Eu-anti-tag antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.[10] The final concentration of the kinase is typically around 5 nM, and the antibody is around 2 nM.[11]
-
Tracer Addition: Add 5 µL of the Kinase Tracer solution (at a pre-optimized concentration, often near its Kd) to each well.[10]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[10]
-
Signal Detection: Read the plate on a TR-FRET instrument, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each confirmed hit.
Protocol 3: Secondary Assay - Cell-Based Viability/Apoptosis Assay
This protocol assesses the effect of confirmed Pim-1 inhibitors on the viability and apoptosis of a cancer cell line that overexpresses Pim-1 (e.g., Daudi or Raji Burkitt's lymphoma cells).[5]
Materials:
-
Daudi or Raji cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Confirmed Pim-1 inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Antibodies for Western blotting: anti-PIM-1, anti-p-BAD (Ser112), anti-cleaved caspase-3, and a loading control (e.g., GAPDH)[5]
Procedure (Cell Viability):
-
Cell Seeding: Seed Daudi or Raji cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the Pim-1 inhibitor for 48 hours.[5]
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence to determine the number of viable cells.
Procedure (Apoptosis - Western Blot):
-
Cell Treatment: Treat cells in larger culture dishes with the inhibitor at concentrations around its IC50 value for 48 hours.[5]
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-BAD (Ser112) and cleaved caspase-3 to assess the inhibition of Pim-1 activity and induction of apoptosis, respectively.[5]
Data Analysis:
-
For the viability assay, calculate the IC50 value from the dose-response curve.
-
For the Western blot, analyze the changes in the levels of p-BAD and cleaved caspase-3 in treated cells compared to untreated controls. A decrease in p-BAD and an increase in cleaved caspase-3 are indicative of on-target Pim-1 inhibition.[5]
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive framework for the high-throughput screening and characterization of novel Pim-1 kinase inhibitors. By employing robust primary assays, orthogonal confirmation methods, and relevant cell-based secondary assays, researchers can effectively identify and validate promising lead compounds for further development in the pursuit of new cancer therapeutics. The careful application of these techniques, coupled with a thorough understanding of the Pim-1 signaling pathway, will be instrumental in advancing the discovery of next-generation Pim-1 targeted therapies.
References
- 1. promega.com [promega.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM1 Kinase Enzyme System [portugal.promega.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Pim-1 kinase inhibitor 9 off-target effects and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pan-Pim kinase inhibitor, AZD1208. Due to the absence of specific public data for a compound named "Pim-1 kinase inhibitor 9," this guide focuses on the well-characterized and structurally similar pan-Pim inhibitor, AZD1208, as a representative example. The information provided here is intended for researchers, scientists, and drug development professionals to anticipate and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with Pim-1 kinase inhibition alone. What could be the cause?
A1: Unforeseen phenotypes can often be attributed to the off-target activity of the kinase inhibitor. AZD1208, while potent against all three Pim isoforms, has been shown to interact with other kinases.[1] For example, if you are working with smooth muscle cells, observed effects on contraction may not be solely due to Pim inhibition.[2] It is crucial to consider the full kinase inhibition profile of AZD1208.
Troubleshooting Steps:
-
Review the Off-Target Profile: Compare your observed phenotype with the known off-target profile of AZD1208 (see Table 1). This can help identify other signaling pathways that might be affected.
-
Use a Structurally Unrelated Pim Inhibitor: To confirm that the primary phenotype is due to on-target Pim inhibition, use a different, structurally distinct Pim kinase inhibitor as a control. If the primary phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase or by modulating its downstream signaling to see if the unexpected phenotype is reversed.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both your expected on-target effects and the unexpected phenotypes. Off-target effects often occur at higher concentrations of the inhibitor.
Q2: My in vivo experiments with AZD1208 are showing toxicity or side effects not anticipated from Pim-1 inhibition. How can I investigate this?
A2: In vivo toxicity can be a complex issue arising from on-target, off-target, or metabolic effects of the compound. Organ-specific off-target effects have been reported for Pim kinase inhibitors.[2]
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs from treated animals to identify any tissue-specific abnormalities.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the observed toxicity with the pharmacokinetic profile of AZD1208. Are the side effects occurring at the Cmax? This can help distinguish between direct pharmacological effects and metabolite-driven toxicity.
-
Monitor Off-Target Biomarkers: If known off-targets of AZD1208 have established biomarkers, monitor these in your in vivo studies to assess the extent of off-target engagement.
Q3: How can I proactively mitigate the risk of misinterpreting my data due to off-target effects?
A3: Proactive mitigation is key to generating robust and reliable data.
Mitigation Strategies:
-
Comprehensive Selectivity Profiling: Before extensive biological characterization, perform a broad kinase panel screen (kinome scan) to understand the selectivity profile of your specific batch of AZD1208.
-
Use Multiple Cell Lines: The proteomic and kinomic context can vary significantly between different cell lines. Using multiple, well-characterized cell lines can help to distinguish between cell-type-specific off-target effects and conserved on-target effects.
-
Employ Chemical-Genetic Approaches: Where feasible, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of Pim-1 to validate that the pharmacological effects of AZD1208 are consistent with the genetic perturbation of the target.
Off-Target Profile of AZD1208
The following table summarizes the known on-target and off-target activities of AZD1208. This data is crucial for interpreting experimental results and designing appropriate controls.
| Target | IC50 / Kd | Assay Type | Reference |
| Pim-1 | 0.4 nM (IC50) | Biochemical | [3][4] |
| 0.2 nM (Kd) | Binding | [1] | |
| Pim-2 | 5.0 nM (IC50) | Biochemical | [3][4] |
| 0.88 nM (Kd) | Binding | [1] | |
| Pim-3 | 1.9 nM (IC50) | Biochemical | [3][4] |
| 0.76 nM (Kd) | Binding | [1] | |
| CDK7 | 38 nM (Kd) | Binding | [1] |
| Other Kinases | >43-fold lower affinity than Pim kinases | Various | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the Pim-1 signaling pathway and a general workflow for assessing kinase inhibitor off-target effects.
Caption: Simplified Pim-1 signaling pathway.
Caption: Experimental workflow for off-target assessment.
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess the on- and off-target effects of Pim-1 kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is used to measure the enzymatic activity of a kinase by quantifying the amount of ADP produced.[5][6][7][8]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Pim-1 kinase and substrate (e.g., a synthetic peptide)
-
AZD1208 or other test compounds
-
Multiwell plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup (5 µL volume):
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for Pim-1 if determining IC50 values.
-
Prepare serial dilutions of AZD1208 in kinase reaction buffer.
-
In a 384-well plate, add 1.25 µL of the test compound or vehicle (DMSO).
-
Add 2.5 µL of the 2X kinase/substrate solution.
-
To initiate the reaction, add 1.25 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
This protocol is a general guideline for performing a CETSA experiment to confirm target engagement in a cellular context.[9][10][11][12][13]
Materials:
-
Cell line of interest cultured to ~80% confluency
-
AZD1208 or other test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for Pim-1
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of AZD1208 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against Pim-1.
-
The presence of a band at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates thermal stabilization of Pim-1 by the compound, confirming target engagement.
-
Kinome-wide Selectivity Profiling: Competitive Binding Assay
This protocol describes the general principle behind competitive binding assays, such as KINOMEscan®, which are used to determine the selectivity of a kinase inhibitor across a large panel of kinases.[14]
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR.
General Workflow:
-
Assay Setup:
-
A panel of DNA-tagged kinases is individually incubated with the immobilized ligand and the test compound (AZD1208) at a fixed concentration (e.g., 1 µM).
-
-
Competition and Washing:
-
If AZD1208 binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
Unbound kinases are washed away.
-
-
Quantification:
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as the percent of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Follow-up dose-response experiments are performed for significant "hits" to determine the dissociation constant (Kd).
-
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AZD 1208 | Pim Kinase | Tocris Bioscience [tocris.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pim-1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Pim-1 kinase inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to a Pim-1 inhibitor over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Pim-1 inhibitors can arise through several mechanisms:
-
Upregulation of Pim-1 Kinase Expression: Cancer cells may increase the expression of Pim-1, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to compensate for Pim-1 inhibition. A common example is the PI3K/AKT/mTOR pathway, which shares downstream targets with Pim-1 and can promote cell survival and proliferation.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Mutations in the Pim-1 Kinase Domain: While less commonly reported, mutations in the drug-binding site of Pim-1 could potentially reduce the inhibitor's affinity.
Q2: I am observing intrinsic resistance to a Pim-1 inhibitor in a new cancer cell line. What are the potential underlying reasons?
A2: Intrinsic resistance can be attributed to:
-
Low Pim-1 Expression: The cell line may not rely on the Pim-1 signaling pathway for its survival and proliferation, rendering it insensitive to Pim-1 inhibition.
-
Pre-existing Activation of Bypass Pathways: The cancer cells may already have strong activation of alternative survival pathways, such as the PI3K/AKT or MAPK/ERK pathways, that make them independent of Pim-1 signaling.
-
High Expression of Drug Efflux Pumps: The cell line may constitutively express high levels of drug transporters that efficiently remove the Pim-1 inhibitor.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can assess the expression and activity of drug efflux pumps using the following methods:
-
Western Blotting: Use specific antibodies to detect the protein levels of P-glycoprotein (ABCB1) and BCRP (ABCG2).
-
qRT-PCR: Quantify the mRNA expression levels of the genes encoding these transporters.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for Pgp) to measure their activity. A reduced intracellular accumulation of the fluorescent substrate in resistant cells compared to sensitive cells indicates increased efflux.
Q4: What are the downstream targets of Pim-1 that I should investigate to confirm inhibitor efficacy?
A4: To confirm that your Pim-1 inhibitor is hitting its target, you should assess the phosphorylation status of its known downstream substrates by Western blot. Key targets include:
-
Bad (at Ser112): Phosphorylation by Pim-1 inhibits the pro-apoptotic function of Bad.[3][4]
-
p21Cip1/WAF1: Pim-1 phosphorylation can lead to its inactivation.
-
p27Kip1: Pim-1 can promote its degradation.[5]
-
c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein.[6]
-
4E-BP1: A key regulator of protein translation that is phosphorylated by Pim-1.[5]
A decrease in the phosphorylation of these targets upon inhibitor treatment would indicate effective Pim-1 inhibition.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell number to ensure cells are in the logarithmic growth phase throughout the experiment. High density can lead to nutrient depletion and contact inhibition, while low density can result in poor growth. |
| Inhibitor Precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try dissolving the inhibitor in a different solvent or using a lower final concentration. |
| Edge Effects in Multi-well Plates | Minimize evaporation from the outer wells by filling the surrounding wells with sterile water or PBS. Avoid using the outer wells for experimental samples. |
| Inconsistent Incubation Times | Ensure that the incubation time with the inhibitor is consistent across all experiments. |
| Reagent Variability | Use fresh, high-quality reagents for the viability assay. Ensure proper storage and handling of all components. |
Problem: Weak or no signal in Western blot for Pim-1 or its downstream targets.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure the cell line used expresses detectable levels of the target protein. You may need to use a positive control cell lysate known to express the protein of interest. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage according to the molecular weight of your target protein. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dot blot to check for antibody activity. |
| Inactive Antibody | Ensure proper storage of antibodies at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Blocking Buffer Interference | Some phospho-specific antibodies may have reduced signal when using milk as a blocking agent due to the presence of casein. Try using 5% Bovine Serum Albumin (BSA) in TBST instead.[7] |
Problem: High background in Western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is fresh and completely dissolves. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce non-specific binding.[8] |
| Contaminated Buffers | Use fresh, filtered buffers to avoid particulate matter that can cause speckles on the blot.[8] |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the entire process. |
Data Presentation
Table 1: IC50 Values of Pim-1 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Pim-1 Inhibitor | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| 22Rv1 (Prostate) | SGI-1776 | 2.5 | 5.0 | 2.0 | [9] |
| SK-N-AS (Neuroblastoma) | AZD1208 | - | 43.1 (IC50) | - | [10] |
| SK-N-BE(2) (Neuroblastoma) | AZD1208 | - | 47.1 (IC50) | - | [10] |
| MOLM-16 (AML) | AZD1208 | <1 (GI50) | - | - | [5] |
| KG-1a (AML) | AZD1208 | <1 (GI50) | - | - | [5] |
| EOL-1 (AML) | AZD1208 | <1 (GI50) | - | - | [5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented as reported in the literature.
Table 2: Combination Index (CI) for Pim-1 Inhibitors with Other Agents
| Cell Line | Pim-1 Inhibitor | Combination Agent | Combination Index (CI) | Interpretation | Reference |
| EGFR-mut+ NSCLC | AZD1208 | Osimertinib | < 1 | Synergistic | [11] |
| HCC | Momelotinib | Sorafenib | < 1 | Synergistic | [12] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
Experimental Protocols
Protocol 1: Generation of a Pim-1 Kinase Inhibitor-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to a Pim-1 inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Pim-1 kinase inhibitor (e.g., AZD1208, SGI-1776)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assay (e.g., MTT, MTS)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the Pim-1 inhibitor in the parental cell line.
-
Initial Drug Exposure: Start by continuously culturing the parental cells in a medium containing the Pim-1 inhibitor at a concentration of approximately 1/10th of the IC50.[14]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the Pim-1 inhibitor in the culture medium. A 1.5 to 2-fold increase at each step is a reasonable starting point.
-
Monitor Cell Viability: At each concentration, closely monitor the cells for signs of toxicity. There will likely be a period of slow growth or increased cell death initially.
-
Subculture and Expansion: Allow the surviving cells to repopulate the flask. Once they reach 70-80% confluency, subculture them into a new flask with the same or a slightly higher concentration of the inhibitor.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.
-
Characterization of Resistant Cells: Periodically, and at the end of the selection process, characterize the resistant cell population. This should include:
-
Determining the new IC50 of the Pim-1 inhibitor and comparing it to the parental line.
-
Assessing the expression of Pim-1 and key downstream signaling molecules by Western blot.
-
Investigating potential mechanisms of resistance (e.g., expression of drug efflux pumps).
-
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development.
Protocol 2: Western Blot Analysis of Pim-1 Signaling Pathway
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Pim-1 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Antibodies for Pim-1 Pathway Western Blot Analysis
| Target Protein | Recommended Antibody (Example) | Host | Application |
| Pim-1 | Cell Signaling Technology #3247 | Rabbit mAb | WB |
| Phospho-Bad (Ser112) | Cell Signaling Technology | Rabbit | WB |
| c-Myc | Cell Signaling Technology | Rabbit mAb | WB |
| Phospho-4E-BP1 (Thr37/46) | Cell Signaling Technology | Rabbit mAb | WB |
| β-Actin (Loading Control) | Cell Signaling Technology #8457 | Rabbit mAb | WB |
Note: It is crucial to validate the antibodies in your specific experimental system.
Mandatory Visualizations
Caption: Simplified Pim-1 signaling pathway and points of inhibition.
Caption: Workflow for developing and characterizing Pim-1 inhibitor resistance.
Caption: Logical flowchart for troubleshooting Pim-1 inhibitor resistance.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Pim-1 kinase inhibitor 9 concentration and incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase inhibitor 9. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal starting concentration can vary depending on the cell line and the specific experimental goals. However, based on available data, a good starting point for dose-response experiments is in the low micromolar range. For instance, in T47D breast cancer cells, the IC50 value was reported to be 9.8 µM after 48 hours of treatment and 2.61 µM after 96 hours.[1][2] Therefore, a concentration range of 1 µM to 20 µM is a reasonable starting point for most cancer cell lines.
Q2: What is a typical incubation time for this compound?
A2: The incubation time is highly dependent on the biological question being addressed. For assessing effects on cell viability and proliferation, incubation times of 48 to 96 hours have been shown to be effective.[1][2] For studying effects on downstream signaling pathways, shorter incubation times (e.g., 1, 6, 12, or 24 hours) may be more appropriate to capture early signaling events before secondary effects or cellular adaptation occurs.
Q3: What is the mechanism of action of this compound?
A3: this compound is a specific inhibitor of Pim-1 kinase, an enzyme that plays a crucial role in cell survival, proliferation, and apoptosis.[1][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim-1 kinase.[2] By inhibiting Pim-1, the compound can induce cell cycle arrest, particularly at the S phase, and promote apoptosis.[1]
Q4: What are the known downstream targets of Pim-1 kinase that I can monitor to confirm inhibitor activity?
A4: Pim-1 kinase phosphorylates several downstream substrates involved in cell cycle regulation and protein synthesis. Key substrates to monitor include the cyclin-dependent kinase inhibitors p21 and p27, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), the p70 ribosomal S6 kinase (p70S6K), and the oncoprotein c-Myc.[2] Inhibition of Pim-1 is expected to decrease the phosphorylation of these targets. Additionally, phosphorylation of the pro-apoptotic protein BAD at Ser112 is a well-established downstream event of Pim-1 activity, and its reduction can be a reliable marker of inhibitor efficacy.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | 1. Cell passage number and confluency variations. 2. Inconsistent inhibitor concentration due to improper storage or dilution. 3. Variability in incubation time. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment. 2. Prepare fresh stock solutions of the inhibitor and aliquot for single use to avoid freeze-thaw cycles. Verify the final concentration of the inhibitor in your assay. 3. Ensure precise and consistent incubation times for all experiments. |
| No significant effect on cell viability at expected concentrations. | 1. The cell line may have low Pim-1 expression or activity. 2. The inhibitor may be inactive. 3. The incubation time may be too short. | 1. Check the expression level of Pim-1 kinase in your cell line via Western blot or qPCR. Cell lines with low Pim-1 expression may be less sensitive to the inhibitor. 2. Test the inhibitor on a sensitive positive control cell line (e.g., T47D or MCF7).[2] 3. Extend the incubation time to 72 or 96 hours, as the effects on cell viability can be time-dependent.[2] |
| High background in kinase assays. | 1. Non-specific binding of the inhibitor. 2. Suboptimal assay conditions (e.g., ATP concentration). | 1. Include appropriate controls, such as a kinase-dead mutant or a structurally similar but inactive compound. 2. Optimize the ATP concentration in your kinase assay. Since this compound is an ATP-competitive inhibitor, its potency can be influenced by the ATP concentration. |
| Observed off-target effects. | The inhibitor may have activity against other kinases, particularly at higher concentrations. | 1. Perform a kinase selectivity panel to identify potential off-target effects. This compound has been shown to have weaker activity against Pim-2 kinase (IC50 of 10.53 µM).[1][2] 2. Use the lowest effective concentration of the inhibitor to minimize off-target effects. 3. Confirm key findings using a structurally different Pim-1 inhibitor or by genetic approaches like siRNA or CRISPR-mediated knockout of Pim-1. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| Pim-1 | 0.24[1][2] |
| Pim-2 | 10.53[1][2] |
Table 2: Cell-Based Activity of this compound in T47D Breast Cancer Cells
| Incubation Time | IC50 (µM) |
| 48 hours | 9.8[1][2] |
| 96 hours | 2.61[1][2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach and grow for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis of Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-BAD (Ser112), BAD, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of Pim-1 Inhibitor 9.
Caption: Experimental workflow for optimizing inhibitor concentration and incubation time.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. Pim-1 kinase inhibitor 9_TargetMol [targetmol.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pim-1 kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase assays. Inconsistent results can be a significant hurdle in kinase research, and this guide aims to provide clear solutions to common problems.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to variability and unexpected outcomes in your Pim-1 kinase assays.
Question: Why am I seeing high background signal in my no-enzyme control wells?
Answer: High background signal in the absence of Pim-1 kinase can be attributed to several factors:
-
ATP Contamination: The antibody used for detection may be cross-reacting with ATP. Ensure that your antibody is specific to the phosphorylated substrate and does not bind to ATP.
-
Substrate Phosphorylation: The peptide substrate may be partially phosphorylated. It is crucial to use a high-purity, non-phosphorylated substrate for your assays.
-
Well Contamination: Contamination of the microplate wells with ATP or a phosphopeptide can lead to a false-positive signal. Always use new, clean plates for each experiment.
-
Reagent Contamination: One of your assay components (e.g., buffer, water) might be contaminated with a kinase or ATP. Use fresh, high-quality reagents.
Question: My positive controls are showing low or no activity. What could be the cause?
Answer: Low signal in your positive control wells, where you expect maximum kinase activity, can stem from several issues:
-
Inactive Enzyme: Pim-1 kinase may have lost its activity due to improper storage or handling. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.
-
Incorrect ATP Concentration: Pim-1 kinase activity is dependent on the ATP concentration. The optimal ATP concentration should be at or near the Km value for ATP. This value can vary depending on the substrate.
-
Suboptimal Buffer Conditions: The pH, salt concentration, and presence of necessary cofactors (like MgCl2) in the kinase buffer are critical for optimal enzyme activity.[1] Ensure your buffer composition is correct.
-
Incorrect Substrate Concentration: The concentration of the peptide substrate should be sufficient to ensure the reaction is not substrate-limited.
Question: I am observing significant well-to-well variability in my replicate samples. How can I improve consistency?
Answer: High variability between replicates can make data interpretation difficult. Here are some common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Inadequate Mixing: Ensure all components in the well are thoroughly mixed after each addition.
-
Temperature Gradients: Inconsistent temperature across the microplate during incubation can lead to variations in enzyme activity. Incubate plates in a temperature-controlled environment and allow them to equilibrate to room temperature before adding reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate. To minimize this, avoid using the outermost wells or fill them with buffer or water.
Question: My known inhibitor is showing a different IC50 value than expected. Why might this be?
Answer: Discrepancies in IC50 values can be frustrating. Consider the following possibilities:
-
Incorrect Inhibitor Concentration: Verify the concentration of your inhibitor stock solution. Serial dilutions should be prepared fresh for each experiment.
-
Assay Conditions: The IC50 value of an inhibitor is highly dependent on the assay conditions, particularly the ATP concentration. ATP-competitive inhibitors will show a higher IC50 at higher ATP concentrations.
-
DMSO Concentration: High concentrations of DMSO, the solvent often used for inhibitors, can inhibit kinase activity. Keep the final DMSO concentration in the assay low and consistent across all wells.
-
Inhibitor Stability: Ensure your inhibitor is stable under the assay conditions and has not degraded during storage.
Quantitative Data Summary
The inhibitory activity of various compounds against Pim-1 kinase is commonly reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known Pim-1 inhibitors.
| Inhibitor | Pim-1 IC50 (nM) | Notes |
| SGI-1776 | 7 | ATP competitive inhibitor.[2][3] |
| AZD1208 | 0.4 | Potent and orally available pan-Pim kinase inhibitor.[3][4] |
| PIM447 (LGH447) | 0.006 (Ki) | A novel pan-PIM kinase inhibitor.[2][3] |
| SMI-4a | 17 | Potent inhibitor of Pim-1.[3][4] |
| Quercetagetin | 340 | A moderately potent, ATP-competitive inhibitor.[5] |
| Staurosporine | 2.6 | A broad-spectrum kinase inhibitor.[6] |
| Hispidulin | 2710 | A natural flavone with inhibitory activity against Pim-1.[2][3] |
Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.
Experimental Protocols
General Pim-1 Kinase Activity Assay Protocol (Luminescent)
This protocol is a generalized procedure based on commercially available kits like the ADP-Glo™ Kinase Assay.[1][7][8]
Materials:
-
Recombinant Pim-1 Kinase
-
Pim-1 Substrate (e.g., a peptide derived from Bad or S6K)[8][9]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 50μM DTT)[1]
-
Pim-1 Inhibitor (and DMSO for control)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the Pim-1 inhibitor in DMSO and then dilute in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of the microplate.
-
Add 10 µL of Pim-1 kinase to the inhibitor and positive control wells. Add 10 µL of kinase buffer to the no-enzyme control (negative control) wells.
-
Add 10 µL of a mixture containing the substrate and ATP to all wells to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Development:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Inhibitor IC50 Determination Protocol
This protocol outlines the steps for determining the IC50 value of a Pim-1 inhibitor.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:4 serial dilutions.
-
Assay Setup:
-
Follow the general kinase activity assay protocol described above.
-
Add the serially diluted inhibitor to the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% activity and the high concentration inhibitor wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the upstream regulation and downstream effects of Pim-1 kinase. Pim-1 is primarily regulated by the JAK/STAT pathway, which is activated by various cytokines.[10][11] Once expressed, Pim-1 phosphorylates a range of downstream targets to promote cell cycle progression and inhibit apoptosis.[11][12]
Experimental Workflow for Pim-1 Kinase Assay
This diagram outlines the general workflow for performing a Pim-1 kinase assay to screen for inhibitors.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
Technical Support Center: Pim-1 Kinase Inhibitor 9 (SGI-1776)
This technical support center provides guidance on the stability, storage, and handling of Pim-1 kinase inhibitor 9, also known as SGI-1776.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: The solid form of this compound should be stored at 2-8°C.[1][2] It is crucial to keep it in a desiccated environment as the compound is hygroscopic and to protect it from light.[1][2] For long-term storage, it can be stored at -20°C for up to three years.
Q2: How should I store stock solutions of this compound?
A2: After reconstitution, it is recommended to aliquot the stock solution and store it frozen at -20°C.[1][2] Stock solutions prepared in this manner are stable for up to 6 months.[1][2] For storage in solvent at -80°C, the stability extends to one year.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL and in water at the same concentration, yielding a clear, nearly colorless solution.[1]
Q4: Is this compound light sensitive?
A4: Yes, the inhibitor should be protected from light.[1][2]
Q5: Is the compound hygroscopic?
A5: Yes, this compound is hygroscopic and should be stored in a desiccated environment to prevent moisture absorption.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced inhibitor activity in experiments | Improper storage of the powder (e.g., exposure to moisture or light). | Ensure the powder is stored at 2-8°C in a desiccator and protected from light. For long-term storage, use -20°C. |
| Degradation of stock solution due to multiple freeze-thaw cycles. | Aliquot the stock solution after preparation to avoid repeated freezing and thawing. | |
| Stock solution stored for longer than the recommended period. | Prepare fresh stock solutions every 6 months when stored at -20°C. | |
| Precipitate observed in the stock solution | The solution may have been stored at an inappropriate temperature or for too long. | Gently warm the solution and vortex to redissolve. If the precipitate persists, prepare a fresh stock solution. |
| The solubility limit might have been exceeded. | Ensure the concentration does not exceed the recommended solubility for the chosen solvent. | |
| Inconsistent experimental results | Inaccurate concentration due to moisture absorption by the powder. | Always handle the solid compound in a dry environment (e.g., a glove box) and store it with a desiccant. |
| Degradation of the inhibitor in the experimental buffer. | The stability of the inhibitor in your specific assay buffer may be limited. It is advisable to prepare fresh dilutions for each experiment. |
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | 2-8°C | Short-term | Protect from light, store desiccated (hygroscopic).[1][2] |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in Solvent | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution in Solvent | -80°C | Up to 1 year |
Solubility
| Solvent | Concentration | Appearance |
| DMSO | 100 mg/mL | Clear, nearly colorless[1] |
| Water | 100 mg/mL | Clear, nearly colorless[1] |
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Acclimatization: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of the inhibitor.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Distribute the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Experimental Workflow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
Pim-1 Signaling Pathway Inhibition
Caption: Inhibition of the Pim-1 signaling pathway by this compound.
References
- 1. PIM-Kinase Inhibitor IX, SGI-1776 The PIM-Kinase Inhibitor IX, SGI-1776 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1173928-26-1 [sigmaaldrich.com]
- 2. PIM-Kinase Inhibitor IX, SGI-1776 - CAS 1173928-26-1 - Calbiochem | 526528 [merckmillipore.com]
Cell line-specific responses to Pim-1 kinase inhibitor 9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pim-1 Kinase Inhibitor 9 (also known as compound 8b).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim-1 kinase to block its activity.[1] This inhibition leads to cell cycle arrest, primarily at the S phase, and can induce apoptosis in cancer cells.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound shows selectivity for Pim-1 kinase over Pim-2 kinase. In enzymatic assays, it has an IC50 of 0.24 µM for Pim-1 and 10.53 µM for Pim-2.[2] While it is selective for Pim-1, researchers should be aware of potential off-target effects at higher concentrations.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated effective suppression of proliferation in T47D breast cancer cells.[2] In vivo studies have also shown its ability to inhibit the growth of mouse Ehrlich solid tumors.[2] For a broader understanding of Pim-1 inhibitor sensitivity, refer to the data on other Pim inhibitors in various cancer cell lines in the data tables below.
Q4: How should I prepare and store this compound?
A4: For long-term storage, the powdered form of the inhibitor should be kept at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect on cell viability | 1. Cell line resistance: The target cell line may not be sensitive to Pim-1 inhibition due to redundant survival pathways. 2. Incorrect inhibitor concentration: The concentration used may be too low to elicit a response. 3. Degradation of the inhibitor: Improper storage or handling may have led to the degradation of the compound. 4. High cell seeding density: Overly confluent cells may be less responsive to treatment. | 1. Confirm Pim-1 expression: Verify the expression of Pim-1 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to Pim-1 inhibition. 2. Perform a dose-response curve: Test a wide range of concentrations to determine the optimal IC50 for your specific cell line and experimental conditions. 3. Use a fresh stock of the inhibitor: Prepare a new stock solution from powder and store it appropriately. 4. Optimize cell seeding density: Ensure cells are in the logarithmic growth phase and not over-confluent at the time of treatment. |
| Conflicting results between different cell lines | 1. Differential Pim-1 expression: The level of Pim-1 expression can vary significantly between cell lines, influencing their sensitivity to the inhibitor. 2. Presence of drug efflux pumps: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. 3. Activation of compensatory signaling pathways: Inhibition of Pim-1 may lead to the upregulation of other pro-survival pathways in some cell lines. | 1. Quantify Pim-1 expression: Compare the relative expression levels of Pim-1 in the cell lines showing different responses. 2. Investigate drug resistance mechanisms: Assess the expression of common drug resistance proteins. 3. Profile related signaling pathways: Use Western blotting to examine the activation status of pathways that may compensate for Pim-1 inhibition, such as the PI3K/AKT or MAPK pathways. |
| Poor solubility of the inhibitor | 1. Low aqueous solubility: Many kinase inhibitors have low solubility in aqueous solutions. 2. Precipitation in media: The inhibitor may precipitate out of the cell culture media over time. | 1. Use an appropriate solvent: Dissolve the inhibitor in a suitable organic solvent like DMSO to create a high-concentration stock solution. 2. Avoid repeated freeze-thaw cycles: Aliquot the stock solution to minimize freeze-thaw cycles. 3. Ensure proper mixing: When adding the inhibitor to the media, vortex or mix thoroughly to ensure it is fully dispersed. Do not exceed the recommended final solvent concentration (typically <0.5% DMSO). |
| Observed off-target effects | 1. High inhibitor concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. 2. Inherent promiscuity of the inhibitor scaffold: The chemical structure of the inhibitor may have some affinity for other kinases. | 1. Use the lowest effective concentration: Titrate the inhibitor to the lowest concentration that produces the desired biological effect. 2. Consult selectivity data: Review published kinase selectivity profiles for Pim-1 inhibitors to anticipate potential off-targets. 3. Use a secondary inhibitor: Confirm key findings using a structurally different Pim-1 inhibitor to ensure the observed phenotype is not due to an off-target effect of a specific compound. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Treatment Duration |
| Pim-1 Kinase | Enzymatic Assay | 0.24 µM | - | - |
| Pim-2 Kinase | Enzymatic Assay | 10.53 µM | - | - |
| Cell Proliferation | Cell Viability | 9.8 µM | T47D (Breast Cancer) | 48 hours |
| Cell Proliferation | Cell Viability | 2.61 µM | T47D (Breast Cancer) | 96 hours |
Data sourced from TargetMol.[2]
Table 2: Comparative IC50/GI50 Values of Other Pim Kinase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | < 100 nM |
| EOL-1, KG-1a, Kasumi-3, MV4-11 | Acute Myeloid Leukemia | < 1 µM | |
| PC9, H1975 | Non-Small Cell Lung Cancer | 17.1 - 23.0 µM | |
| SK-N-AS | Neuroblastoma | 41.5 µM (LD50) | |
| SK-N-BE(2) | Neuroblastoma | 37.7 µM (LD50) | |
| SGI-1776 | Androgen-Independent Prostate Cancer Cells | Prostate Cancer | 2 - 4 µM |
| Leukemia and Solid Tumor Cell Lines | Various | 0.005 - 11.68 µM | |
| Quercetagetin | RWPE2 | Prostate Cancer | ED50 = 3.8 µM |
| LNCaP | Prostate Cancer | - |
Data compiled from various sources.[1][3][4][5][6][7][8][9]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
Objective: To determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot Analysis of Pim-1 Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of Pim-1.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-Bad (Ser112), anti-Bad, anti-p27, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Simplified Pim-1 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating a Pim-1 kinase inhibitor.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. oaepublish.com [oaepublish.com]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Targeting prostate cancer via therapeutic targeting of PIM-1 kinase by Naringenin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Pim-1 kinase inhibitors in culture media
Welcome to the technical support center for Pim-1 kinase inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on addressing solubility issues in culture media.
Frequently Asked Questions (FAQs)
Q1: My Pim-1 kinase inhibitor precipitated out of solution after I added it to my cell culture medium. What is the most common cause of this?
A1: The most frequent cause of precipitation is the low aqueous solubility of many kinase inhibitors, which are often highly lipophilic.[1][2][3][4] These compounds are typically dissolved in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5][6] When this stock is diluted into the aqueous environment of the culture medium, the inhibitor's concentration may exceed its solubility limit, leading to precipitation.[6]
Q2: What is the recommended solvent for Pim-1 kinase inhibitors?
A2: DMSO is the most widely recommended and used solvent for creating stock solutions of Pim-1 kinase inhibitors and other kinase inhibitors for in vitro assays.[5][6][7] It is crucial to prepare a high-concentration stock solution in 100% DMSO.
Q3: How can I prevent my inhibitor from precipitating when I add it to the culture medium?
A3: To prevent precipitation, it is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[8] A good practice is to perform serial dilutions of your high-concentration stock in the pure solvent (e.g., DMSO) first, before diluting the desired concentration into the final volume of culture medium.[6] It is also recommended to add the inhibitor stock to the medium with gentle vortexing or stirring to facilitate rapid dispersal.[6]
Q4: I am still observing precipitation even with low final DMSO concentrations. What other strategies can I try?
A4: If precipitation persists, consider the following advanced strategies:
-
Pre-spiking the medium: Add a small volume of the solvent (e.g., DMSO) to the culture medium before introducing the inhibitor stock solution. This can help to create a more favorable environment for solubility.[6]
-
Use of solubilizing agents: For particularly challenging compounds, the use of formulation aids like cyclodextrins can enhance aqueous solubility.[9]
-
Lipid-based formulations: In some research contexts, lipid-based formulations or the use of lipophilic salts can significantly improve the solubility of kinase inhibitors.[10]
Q5: How does the Pim-1 kinase signaling pathway influence my experiments?
A5: Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.[11][12][13][14] Its expression is often regulated by the JAK/STAT signaling pathway.[12][15][16] Understanding this pathway is essential as it helps in designing relevant cellular assays and interpreting the effects of your inhibitor. For example, you might measure the phosphorylation status of a known Pim-1 substrate, like BAD, to confirm target engagement in your cells.[17]
Troubleshooting Guides
Guide 1: Troubleshooting Inhibitor Precipitation in Culture Media
This guide provides a step-by-step approach to resolving solubility issues with Pim-1 kinase inhibitors.
Problem: The Pim-1 kinase inhibitor is visibly precipitating after being added to the cell culture medium.
Workflow for Troubleshooting Precipitation:
Caption: Workflow for troubleshooting inhibitor precipitation.
Step-by-step Instructions:
-
Verify Stock Solution: Ensure your stock solution of the Pim-1 inhibitor in 100% DMSO is completely clear, with no visible particulates. If it is not, try gentle warming (up to 37°C) or sonication to fully dissolve the compound. If it remains cloudy, the stock may be too concentrated.
-
Review Dilution Protocol:
-
Serial Dilutions: Always perform serial dilutions in 100% DMSO to get to a working stock concentration that is 200-1000x the final desired concentration in your assay.[6] Do not perform serial dilutions in aqueous solutions.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. This should ideally be below 0.2% and must not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Optimize the Addition to Medium:
-
Ensure the culture medium is at 37°C.
-
Add the inhibitor stock dropwise to the medium while gently vortexing or swirling the tube. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
-
Advanced Techniques:
-
Pre-spiking: Add the volume of DMSO that your inhibitor is dissolved in to the medium first, mix well, and then add your inhibitor stock. This can sometimes improve solubility.[6]
-
Formulation Aids: For inhibitors that are extremely difficult to dissolve, you may need to explore formulation strategies such as using cyclodextrins, though this is a more complex approach and may require specialized expertise.[9]
-
Data Presentation
The following table summarizes the inhibitory activity of selected Pim-1 kinase inhibitors. Note that IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
| Inhibitor | Target(s) | IC50 (Pim-1) | Cell-based Activity (Cell Line) | Reference |
| Quercetagetin | Pim-1 selective | 0.34 µM | ED50 = 3.8 µM (RWPE2) | [17] |
| Compound 4a | Pim-1, Pim-2 | 13 nM | Attenuates Pim-1 autophosphorylation | [18] |
| Saccharomonosporine A | Pim-1 | 0.3 µM | IC50 = 2.8 µM (HL-60) | [19][20] |
| Compound 3 | Pim-1 | 0.95 µM | IC50 = 4.2 µM (HL-60) | [19][20] |
| Compound 5 | Pan-Pim | 0.37 µM | IC50 = 1.7 µM (HL-60) | [21] |
Experimental Protocols
Protocol 1: General Procedure for Determining Inhibitor Solubility in Culture Medium
This protocol provides a method to visually assess the solubility of a Pim-1 kinase inhibitor in your specific cell culture medium.
Materials:
-
Pim-1 kinase inhibitor
-
100% DMSO
-
Cell culture medium (e.g., RPMI-1640) supplemented with serum as required for your cell line
-
Sterile microcentrifuge tubes or 96-well plate
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your stock solution in 100% DMSO.
-
Dilute in Medium: a. Aliquot your complete cell culture medium (warmed to 37°C) into tubes or a 96-well plate. b. Add a small volume of your inhibitor stock or a dilution (e.g., 1 µL) to the medium to achieve your desired final concentration. The final DMSO concentration should not exceed 0.5%. c. Prepare a vehicle control with DMSO only.
-
Mix and Incubate: Vortex the tubes gently for 10 seconds.[7] Incubate at 37°C for a period equivalent to your planned experiment (e.g., 2 hours).
-
Visual Inspection: a. Visually inspect each tube or well for any signs of cloudiness or precipitate against a dark background. b. Place a small drop of the solution onto a microscope slide and examine for crystals.
-
Determination: The highest concentration that remains a clear solution is considered the soluble limit under these conditions.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol outlines a common method to assess the effect of a Pim-1 inhibitor on cancer cell proliferation.
Workflow for a Cell-Based Assay:
Caption: General workflow for a cell-based viability assay.
Procedure:
-
Cell Seeding: Seed your cells (e.g., HL-60, HT-29) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5][21]
-
Inhibitor Preparation: Prepare serial dilutions of your Pim-1 inhibitor in culture medium from a DMSO stock, ensuring the final DMSO concentration is constant across all treatments and the vehicle control.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into purple formazan crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[21]
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Diagram
Pim-1 is a key downstream effector of the JAK/STAT pathway and plays a role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.
Caption: Simplified Pim-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 16. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New Pim-1 Kinase Inhibitor From the Co-culture of Two Sponge-Associated Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
Technical Support Center: Minimizing Cytotoxicity of Pim-1 Kinase Inhibitors in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Pim-1 kinase inhibitors in normal cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.
Issue 1: High Cytotoxicity Observed in Normal/Non-Cancerous Control Cell Lines
-
Potential Cause 1: Off-Target Kinase Inhibition. The inhibitor may not be entirely specific to Pim-1 and could be affecting other kinases crucial for the survival of normal cells.
-
Solution:
-
Perform a Kinase Selectivity Profile: Test your inhibitor against a broad panel of kinases to identify potential off-target interactions.[1][2][3][4]
-
Compare with Published Data: Cross-reference your findings with publicly available selectivity data for your specific inhibitor or class of inhibitors.
-
Use a More Selective Inhibitor: If significant off-target activity is detected, consider using a more selective Pim-1 inhibitor. Refer to the data tables below for a comparison of inhibitor selectivity.
-
Dose-Response Curve: Determine the lowest effective concentration that inhibits Pim-1 without causing significant cytotoxicity in your normal cell line.
-
-
-
Potential Cause 2: On-Target Toxicity in Normal Cells. Pim-1 kinase plays a role in the survival and proliferation of certain normal cell types, particularly hematopoietic and cardiac cells.[5][6][7][8][9][10][11][12] Inhibition of Pim-1 in these cells could lead to apoptosis.
-
Solution:
-
Cell Line Selection: If possible, use normal cell lines that have low endogenous Pim-1 expression. Information on Pim kinase expression in normal hematopoietic cells can be found in public databases.[13]
-
Lower Inhibitor Concentration: Use the lowest concentration of the inhibitor that achieves the desired effect on the target cancer cells while minimizing the impact on normal cells.
-
Time-Course Experiment: Reduce the duration of inhibitor exposure for normal cells to the minimum time required to observe the desired effect in the experimental setup.
-
-
-
Potential Cause 3: Non-Specific Compound Toxicity. The chemical scaffold of the inhibitor itself, independent of its kinase inhibition activity, might be causing cellular stress.
-
Solution:
-
Use a Structurally Unrelated Inhibitor: Compare the results with a Pim-1 inhibitor from a different chemical class.
-
Control Compound: Include a control compound that is structurally similar to the inhibitor but is inactive against Pim-1 kinase.
-
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Potential Cause 1: Variability in Cell Culture Conditions. Differences in cell passage number, confluency, and media composition can affect cellular response to inhibitors.
-
Solution:
-
Standardize Cell Culture Protocols: Use cells within a defined passage number range and seed them at a consistent density for all experiments.
-
Quality Control of Media and Supplements: Ensure all media, sera, and supplements are from the same lot or have been pre-tested for consistency.
-
-
-
Potential Cause 2: Inaccurate Inhibitor Concentration. Errors in serial dilutions or degradation of the inhibitor stock solution can lead to variability.
-
Solution:
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Proper Storage: Store the inhibitor stock solution at the recommended temperature and protected from light to prevent degradation.
-
Concentration Verification: If possible, verify the concentration of the stock solution periodically using analytical methods.
-
-
-
Potential Cause 3: Assay-Specific Issues. The choice of cytotoxicity assay and its execution can influence the results.
-
Solution:
-
Use Orthogonal Assays: Confirm results from one cytotoxicity assay (e.g., MTT) with another that measures a different cellular parameter (e.g., LDH release).
-
Optimize Assay Protocol: Ensure that the cell number, incubation times, and reagent concentrations are optimized for your specific cell lines as detailed in the experimental protocols section.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Pim-1 kinase inhibitors that can cause cytotoxicity in normal cells?
A1: The off-target effects of Pim-1 kinase inhibitors are highly dependent on the specific chemical scaffold of the inhibitor. Some common off-targets that can contribute to cytotoxicity include other kinases involved in critical cellular processes. For example, some Pim inhibitors have been shown to affect kinases like FLT3, CDK1, and members of the PI3K/Akt/mTOR pathway.[14] Cardiotoxicity observed with some inhibitors has been linked to off-target effects on channels like hERG.[10] It is crucial to perform or consult a comprehensive kinase selectivity profile for the specific inhibitor you are using.
Q2: Which normal tissues are most susceptible to the on-target toxicity of Pim-1 kinase inhibitors?
A2: Based on preclinical studies and clinical trials, the hematopoietic and cardiovascular systems appear to be most susceptible to on-target Pim-1 inhibition.[5][6][7][9][11][12][15] Pim kinases play a role in the proliferation and survival of hematopoietic stem and progenitor cells, and their inhibition can lead to cytopenias such as thrombocytopenia.[8] In the cardiovascular system, Pim-1 has a cardioprotective role, and its inhibition may lead to cardiomyocyte apoptosis and impaired cardiac function, especially under stress conditions.[6][7][12] Pim-1 is also involved in the proliferation of vascular smooth muscle cells.[11]
Q3: How can I choose a Pim-1 kinase inhibitor with a better safety profile for my experiments?
A3: To select an inhibitor with a better safety profile, consider the following:
-
Selectivity: Choose an inhibitor with high selectivity for Pim-1 over other kinases, especially those known to be critical for the health of your normal control cells. Refer to the kinase selectivity data in Table 2.
-
Potency: A more potent inhibitor can be used at a lower concentration, which may reduce the risk of off-target effects.
-
Published Data: Review the literature for studies that have characterized the in vitro and in vivo toxicity of the inhibitor.
Q4: What is the role of Pim-1 in normal cell physiology?
A4: In normal cells, Pim-1 is a serine/threonine kinase that participates in various signaling pathways to regulate cell survival, proliferation, and apoptosis. It is particularly important in the hematopoietic system for the proper function of hematopoietic stem cells.[5][8][16] In the heart, Pim-1 has a protective function, promoting cardiomyocyte survival and mitochondrial integrity.[6][7][12] It is also involved in the proliferation of vascular smooth muscle cells.[11]
Data Presentation
Table 1: Comparison of IC50 Values of Selected Pim-1 Kinase Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| SMI-4a | SkBr3 (Breast Cancer) | ~2.5 | HBL-100 (Normal Breast) | >10 | [17] |
| BT474 (Breast Cancer) | ~3 | [17] | |||
| SGI-1776 | SkBr3 (Breast Cancer) | ~4 | HBL-100 (Normal Breast) | >10 | [17] |
| BT474 (Breast Cancer) | ~5 | [17] | |||
| Compound [I] | PC-3 (Prostate Cancer) | 0.016 | - | - | [11] |
| HepG2 (Liver Cancer) | 0.13 | - | - | [11] | |
| MCF-7 (Breast Cancer) | 5.37 | - | - | [11] | |
| TP-3654 | UM-UC-3 (Bladder Cancer) | <1 | - | - | [18] |
Note: This table provides a selection of available data. Researchers should consult the primary literature for detailed experimental conditions.
Table 2: Off-Target Kinase Inhibition Profile of Selected Pim-1 Inhibitors
| Inhibitor | Primary Target(s) | Significant Off-Targets (>50% inhibition at 1 µM) | Reference |
| TP-3654 | PIM-1, PIM-2, PIM-3 | 38 other kinases inhibited >50% out of a panel of 340 | [18] |
| CX-6258 | PIM-1, PIM-2, PIM-3, Flt-3 | - | [14] |
| CX-4945 | CK2α | PIM-1 (IC50 = 0.216 µM) | [14] |
| Ro-3306 | CDK1 | PIM-1 | [14] |
Note: This table is not exhaustive and is intended to highlight the importance of assessing inhibitor selectivity. The degree of inhibition can be concentration-dependent.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[19][20][21][22]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of the Pim-1 inhibitor and appropriate vehicle controls. Include untreated cells as a control for 100% viability.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[23][24][25][26][27]
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
-
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Stop solution (provided in most kits)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the Pim-1 inhibitor as described for the MTT assay. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the inhibitor-treated LDH release to the spontaneous and maximum release controls.
-
3. In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.[1][2][3][4] Commercial services are widely available and recommended for comprehensive profiling.
-
Principle: The activity of a panel of purified kinases is measured in the presence of a fixed concentration of the inhibitor. The percentage of inhibition for each kinase is then determined.
-
General Workflow:
-
Select Kinase Panel: Choose a panel of kinases that includes Pim-1 and a broad range of other kinases, particularly those with related ATP-binding pockets or those implicated in potential off-target toxicities.
-
Prepare Reagents:
-
Dilute the purified kinases to their optimal concentrations in kinase buffer.
-
Prepare the inhibitor at a fixed concentration (e.g., 1 µM or 10 µM).
-
Prepare the substrate and ATP solution. The ATP concentration should ideally be at or near the Km for each kinase to ensure a sensitive assay.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, inhibitor (or vehicle control), and initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. Various detection methods can be used, such as:
-
Radiometric assays: Measuring the incorporation of 32P or 33P from ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to the vehicle control.
-
For kinases that show significant inhibition, a follow-up dose-response experiment should be performed to determine the IC50 value.
-
-
Visualizations
Caption: Simplified Pim-1 signaling pathway in normal cells.
Caption: Experimental workflow for assessing Pim-1 inhibitor cytotoxicity.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 2. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pim1 serine/threonine kinase regulates the number and functions of murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim Kinases: Important Regulators of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Scholars@Duke publication: Pim1 Serine/Threonine Kinase Regulates the Number and Functions of Murine Hematopoietic Stem Cells [scholars.duke.edu]
- 9. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HUMAN CARDIAC PROGENITOR CELLS ENGINEERED WITH PIM-1 KINASE ENHANCE MYOCARDIAL REPAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of pim-1 in smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PIM1 Promotes Survival of Cardiomyocytes by Upregulating c-Kit Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 18. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. cellbiologics.com [cellbiologics.com]
- 27. promega.com [promega.com]
Validation & Comparative
Validating On-Target Effects of Pim-1 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pim-1 kinase inhibitor 9 (DHPCC-9), a potent and selective inhibitor of Pim kinases, alongside other well-characterized inhibitors. It is designed to assist researchers in validating the on-target effects of Pim-1 inhibitors by offering detailed experimental protocols and supporting data to objectively assess their performance.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][3] Overexpression of Pim-1 is associated with numerous cancers, making it an attractive target for therapeutic intervention.[4] Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein Bad, cell cycle inhibitors p21 and p27, and the proto-oncogene c-Myc.[3][5][6]
Comparative Analysis of Pim-1 Kinase Inhibitors
The validation of a kinase inhibitor's on-target effects is paramount in drug discovery. This section provides a quantitative comparison of DHPCC-9 ("Inhibitor 9") with other known Pim kinase inhibitors. The data presented below summarizes their inhibitory activity against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), offering a clear overview of their potency and selectivity.
| Inhibitor | Target(s) | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference(s) |
| DHPCC-9 (Inhibitor 9) | Pan-Pim | Effective inhibitor; specific IC50 not provided, but inhibits Pim-1 and Pim-3 more efficiently than Pim-2. Cellular IC50 for inhibiting Pim-1-dependent survival is 4-6 µM. | More efficient against Pim-1 and Pim-3 | Effective inhibitor | [5][7][8] |
| AZD1208 | Pan-Pim | 0.4 nM (IC50), 0.1 nM (Ki) | 5.0 nM (IC50), 1.92 nM (Ki) | 1.9 nM (IC50), 0.4 nM (Ki) | [9][10][11][12] |
| SGI-1776 | Pim, Flt3 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [13][14][15][16][17][18][19] |
| SMI-4a | Pim-1 selective | 17 nM, 24 nM (IC50) | 100 nM, 100 µM (IC50) | Not specified | [12][17][20][21][22][23] |
| CX-6258 | Pan-Pim | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [17][24][25][26][27][28] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [12][13][17][29][30][31][32] |
Signaling Pathways and Experimental Workflows
To effectively validate the on-target effects of a Pim-1 inhibitor, it is crucial to understand the underlying signaling pathways and the experimental workflows used to probe them.
Pim-1 Signaling Pathway
Pim-1 is activated by upstream signals, primarily through the JAK/STAT pathway, and proceeds to phosphorylate a multitude of downstream substrates involved in cell cycle progression and apoptosis.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-selective inhibitor DHPCC-9 reveals Pim kinases as potent stimulators of cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim-selective inhibitor DHPCC-9 reveals Pim kinases as potent stimulators of cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. caymanchem.com [caymanchem.com]
- 15. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 16. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. adooq.com [adooq.com]
- 23. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medkoo.com [medkoo.com]
- 26. file.medchemexpress.com [file.medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. CX-6258 - Immunomart [immunomart.org]
- 29. selleckchem.com [selleckchem.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. medchemexpress.com [medchemexpress.com]
- 32. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Pan-Pim Kinase Inhibitor AZD1208 and the Pim-1 Selective Inhibitor SGI-1776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Pim kinase inhibitors: AZD1208, a potent pan-Pim kinase inhibitor, and SGI-1776, a selective Pim-1 kinase inhibitor. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and drug development.
Introduction to Pim Kinases and Their Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell proliferation, survival, and apoptosis.[1] Overexpressed in various hematological malignancies and solid tumors, they represent a compelling target for cancer therapy.[2] Pim kinase inhibitors are broadly categorized into pan-inhibitors, which target all three isoforms, and selective inhibitors that primarily target a specific isoform. AZD1208 is a potent, orally available pan-Pim kinase inhibitor that has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and prostate cancer.[3][4] In contrast, SGI-1776 is an ATP-competitive inhibitor with notable selectivity for Pim-1 over its Pim-2 and Pim-3 counterparts.[5]
Comparative Efficacy Data
The following tables summarize the quantitative data on the biochemical potency, cellular activity, and in vivo efficacy of AZD1208 and SGI-1776.
Table 1: Biochemical Potency of Pim Kinase Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Type |
| AZD1208 | Pim-1 | 0.4 nM (IC50) | Cell-free enzymatic assay |
| Pim-2 | 5.0 nM (IC50) | Cell-free enzymatic assay | |
| Pim-3 | 1.9 nM (IC50) | Cell-free enzymatic assay | |
| SGI-1776 | Pim-1 | 7 nM (IC50) | Cell-free enzymatic assay |
| Pim-2 | 363 nM (IC50) | Cell-free enzymatic assay | |
| Pim-3 | 69 nM (IC50) | Cell-free enzymatic assay |
Data compiled from multiple sources.[5][6]
Table 2: Cellular Activity of Pim Kinase Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | Effect | Concentration |
| AZD1208 | MOLM-16 | GI50 < 1 µM | Not specified |
| KG-1a | GI50 < 1 µM | Not specified | |
| MV4-11 | GI50 < 1 µM | Not specified | |
| SGI-1776 | Multiple AML cell lines | Dose-dependent reduction in viability | Not specified |
| MOLM-13 | Inhibition of clonogenic survival | Not specified |
GI50: Concentration for 50% of maximal inhibition of cell proliferation.[3][7]
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing | Efficacy |
| AZD1208 | Acute Myeloid Leukemia | MOLM-16 | 10 mg/kg or 30 mg/kg, daily for 2 weeks | 89% tumor growth inhibition or slight regression |
| SGI-1776 | Acute Myeloid Leukemia | MV-4-11 | Not specified | Efficacious |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Pim-1 signaling pathway and a general workflow for evaluating Pim kinase inhibitor efficacy.
References
- 1. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pim Kinases Promote Migration and Metastatic Growth of Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pim-1 Kinase Inhibitors: Compound 9 vs. SGI-1776
In the landscape of cancer research and drug development, the serine/threonine kinase Pim-1 has emerged as a significant therapeutic target. Its overexpression is implicated in various hematological malignancies and solid tumors, driving cell survival, proliferation, and apoptosis resistance. This guide provides a detailed comparison of two notable Pim-1 kinase inhibitors: a potent and selective inhibitor referred to as Pim-1 kinase inhibitor 9 (hereafter Compound 9), and the well-characterized clinical candidate SGI-1776 . We present their selectivity profiles, the experimental methodologies used to determine them, and the signaling pathways they target.
Selectivity Profile Comparison
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. An ideal inhibitor potently targets the intended kinase while minimizing off-target effects. Below is a summary of the inhibitory activities of Compound 9 and SGI-1776 against Pim kinases and a selection of off-target kinases.
| Kinase Target | This compound (IC₅₀/ % Inhibition) | SGI-1776 (IC₅₀) |
| Pim-1 | 0.49 nM (>99% inhibition at 200 nM)[1] | 7 nM [2][3] |
| Pim-2 | 140 nM [4] | 363 nM [2][3] |
| Pim-3 | 0.40 nM (>99% inhibition at 200 nM)[1] | 69 nM [2][3] |
| Flt-3 | Not significantly inhibited | 44 nM[2] |
| Haspin | Not significantly inhibited | 34 nM[5] |
| PDGFRα | 61% inhibition at 200 nM[1] | Not reported in comparable panel |
| DAPK1 | 80% inhibition at 200 nM[1] | Not reported in comparable panel |
| PKD2 | 62% inhibition at 200 nM[1] | Not reported in comparable panel |
Compound 9 demonstrates exceptional potency against Pim-1 and Pim-3, with IC₅₀ values in the sub-nanomolar range.[1] While it is less potent against Pim-2, it still exhibits significant activity.[4] Importantly, in a screen against 52 kinases, Compound 9 showed a remarkably clean off-target profile, with only three other kinases being inhibited by more than 50% at a concentration of 200 nM.[1]
SGI-1776 is a pan-Pim inhibitor with a preference for Pim-1.[2][3] However, it also potently inhibits other kinases, notably Flt-3 and Haspin, with IC₅₀ values in the nanomolar range.[2][5] This broader activity profile may contribute to its mechanism of action but could also be responsible for potential off-target effects. SGI-1776 was screened against a large panel of over 300 kinases, though a comprehensive public dataset for direct comparison is not available.[5]
Experimental Protocols
The inhibitory activities of both compounds were primarily determined using radiometric kinase assays, a gold standard method for quantifying kinase activity.
Radiometric Kinase Assay (General Protocol)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant kinase (e.g., Pim-1, Pim-2, Pim-3)
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., MOPS, MgCl₂, EDTA)
-
Test inhibitors (Compound 9 or SGI-1776) dissolved in DMSO
-
Phosphocellulose paper or filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
The test inhibitor, at various concentrations, is added to the reaction mixture. A control reaction with DMSO (vehicle) is also prepared.
-
The kinase reaction is initiated by the addition of a mix of non-radiolabeled ATP and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 40 minutes at room temperature).[2]
-
The reaction is stopped, typically by the addition of an acid (e.g., 3% phosphoric acid).[2]
-
The reaction mixture is spotted onto phosphocellulose paper or transferred to a filter plate, which binds the phosphorylated peptide substrate.
-
The paper or plate is washed multiple times to remove unreacted [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the control. IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Pim-1 signaling pathway and a typical experimental workflow for assessing kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
A Researcher's Guide to Biochemical Assays for Confirming Pim-1 Kinase Inhibition
For Immediate Publication
Pivotal Biochemical Assays for the Confirmation of Pim-1 Kinase Inhibition: A Comparative Guide
[City, State] – For researchers engaged in the discovery and development of novel cancer therapeutics, targeting the Pim-1 kinase, a serine/threonine kinase implicated in various malignancies, is a promising strategy. The robust validation of potential inhibitors requires precise and reliable biochemical assays. This guide provides a detailed comparison of common assays used to confirm Pim-1 kinase inhibition, complete with experimental data, protocols, and pathway visualizations to aid researchers in selecting the most appropriate methods for their studies.
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1] Its activity is stimulated by various cytokines and growth factors, leading to the phosphorylation of numerous downstream targets, including the pro-apoptotic protein BAD.[2] Given its central role in oncogenesis, the accurate measurement of its inhibition is paramount.
Comparative Analysis of Pim-1 Inhibition Assays
Several biochemical assays are available to measure Pim-1 kinase activity and its inhibition. These assays function on different principles, including the measurement of ATP consumption, direct binding of inhibitors, or quantification of substrate phosphorylation. Each method offers distinct advantages and is suited for different stages of the drug discovery process, from high-throughput screening to lead optimization.
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Quantifies the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[3][4] | Luminescence | High sensitivity, broad dynamic range, suitable for HTS and low-activity kinases.[5] | Indirect measurement of kinase activity, potential for interference from compounds affecting luciferase. |
| LanthaScreen® Eu Kinase Binding Assay | A TR-FRET based competition assay where a test inhibitor displaces a fluorescently labeled tracer from the kinase's ATP-binding site, causing a loss of FRET signal.[6] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Direct measurement of inhibitor binding to the kinase, homogenous format, suitable for HTS. | Does not measure enzymatic activity directly, may miss non-ATP competitive inhibitors. |
| Radiometric (HotSpot™) Assay | Measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]-ATP) onto a specific peptide substrate.[7] | Radioactivity (Scintillation Counting) | Highly sensitive and direct measurement of catalytic activity, considered a "gold standard".[8] | Requires handling of radioactive materials, lower throughput, generates radioactive waste. |
| ELISA-Based Assays | Utilizes a specific antibody to detect the phosphorylated substrate, which is often captured on a microplate. The signal is typically generated by a secondary antibody conjugated to an enzyme (e.g., HRP).[2][9] | Colorimetric or Chemiluminescent | High specificity due to antibody-based detection, versatile format. | Multiple wash steps can increase variability and assay time, potential for antibody cross-reactivity. |
| Cell-Based Phosphorylation Assays | Measures the phosphorylation of a specific Pim-1 substrate (e.g., BAD) within intact cells, often using techniques like Western Blotting or cell-based ELISAs.[10] | Western Blot, ELISA | Provides data in a more physiologically relevant context (target engagement).[11] | More complex, lower throughput, indirect measurement of direct kinase inhibition. |
Quantitative Data on Pim-1 Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes IC₅₀ values for known Pim-1 inhibitors determined by various assay methods. It is important to note that IC₅₀ values can vary based on assay conditions, such as ATP concentration.[8]
| Inhibitor | Assay Type | Pim-1 IC₅₀ (nM) | Reference |
| Staurosporine | Radiometric | 2.6 | [7] |
| Ro 31-8220 | Radiometric | 2.6 | [7] |
| GW 5074 | Radiometric | 43 | [7] |
| AZD1208 | Not Specified (Cell-free) | 0.4 | |
| SMI-4a | Cell Viability | ~2,000 (SkBr3 cells) | [12][13] |
| SGI-1776 | Cell Viability | ~2,000 (SkBr3 cells) | [12][13] |
Key Experimental Protocols
Below are detailed methodologies for three widely used assays for confirming Pim-1 kinase inhibition.
ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega Corporation technical manual.[3] The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4]
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide)
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction:
-
Add 1 µL of test inhibitor (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Pim-1 kinase diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be near the Kₘ for Pim-1 if known.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Record the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to Pim-1 kinase activity.
-
LanthaScreen® Eu Kinase Binding Assay
This protocol is based on the Thermo Fisher Scientific LanthaScreen® technology.[6] It measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer.
Materials:
-
Tagged, active Pim-1 kinase
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test inhibitor compounds
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Assay Preparation: Prepare solutions of the test compound, a kinase/antibody mixture, and the tracer, each at 3 times the final desired concentration in Kinase Buffer A.
-
Reaction Assembly:
-
Add 5 µL of the test compound solution to the assay wells.
-
Add 5 µL of the Pim-1 kinase/Eu-anti-tag antibody mixture.
-
Add 5 µL of the Kinase Tracer solution.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor, signifying inhibition.
-
ELISA-Based Phospho-Substrate Detection
This protocol describes a general method for detecting the phosphorylation of a biotinylated peptide substrate by Pim-1 kinase.
Materials:
-
Recombinant active Pim-1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Bad (Ser112))[2]
-
ATP
-
Test inhibitor compounds
-
Streptavidin-coated 96-well plates
-
Phospho-specific primary antibody (e.g., anti-phospho-Bad (Ser112))
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Kinase Reaction (in solution):
-
In a separate tube or plate, pre-incubate Pim-1 kinase with various concentrations of the test inhibitor for 15-20 minutes.
-
Initiate the reaction by adding the biotinylated peptide substrate and ATP.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated peptide.
-
Wash the plate 3 times with Wash Buffer.
-
Add the phospho-specific primary antibody and incubate for 1-2 hours.
-
Wash the plate 3 times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add Stop Solution and read the absorbance at 450 nm on a microplate reader.
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ulab360.com [ulab360.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 13. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for Pim-1 Target Engagement
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for verifying target engagement. This guide provides a comprehensive comparison of CETSA for the oncology target Pim-1 kinase, including available data, a detailed experimental protocol, and a look at a key alternative technology.
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[1] Several small molecule inhibitors targeting Pim-1 have been developed, and assessing their engagement with Pim-1 in a cellular context is essential for their validation and optimization.
Comparing Target Engagement Assays for Pim-1
While direct quantitative CETSA data for Pim-1 inhibitors is not extensively published, we can compile and compare available data from various assays to understand the potency of different compounds. This allows for an indirect comparison of how these inhibitors might perform in a CETSA experiment.
| Compound | Assay Type | Target | IC50/EC50/Ki | Reference |
| SGI-1776 | Biochemical (Cell-free) | Pim-1 | IC50: 7 nM | [2][3][4] |
| Biochemical (Cell-free) | Pim-2 | IC50: 363 nM | [2][3] | |
| Biochemical (Cell-free) | Pim-3 | IC50: 69 nM | [2][3] | |
| Cell-based (Apoptosis in CLL cells) | Pim-1/2/3 | Induces apoptosis at 1-10 µM | [5] | |
| AZD1208 | Biochemical (Cell-free) | Pim-1 | IC50: 0.4 nM, Ki: 0.1 nM | [6][7] |
| Biochemical (Cell-free) | Pim-2 | IC50: 5 nM, Ki: 1.92 nM | [6][7] | |
| Biochemical (Cell-free) | Pim-3 | IC50: 1.9 nM, Ki: 0.4 nM | [6][7] | |
| Cell-based (Growth inhibition of MOLM-16 cells) | Pim-1/2/3 | EC50: <150 nM | [6][8] | |
| Staurosporine | NanoBRET (Cell-based) | Pim-3 | IC50: 3 nM | [9] |
| CEP-701 | NanoBRET (Cell-based) | Pim-3 | IC50: 69 nM | [9] |
Note: IC50, EC50, and Ki are measures of potency. A lower value indicates a more potent compound. The data presented here is compiled from different studies and assay formats, and direct comparison of absolute values should be made with caution.
Visualizing the Pim-1 Signaling Pathway
Understanding the biological context of Pim-1 is crucial for interpreting target engagement data. The following diagram illustrates the central role of Pim-1 in cell signaling pathways.
Experimental Protocol: CETSA for Pim-1 Target Engagement (Western Blot Readout)
This protocol provides a generalized workflow for performing a CETSA experiment to assess the engagement of a small molecule inhibitor with Pim-1 in cultured cells, followed by detection using Western blotting.
Materials
-
Cell line expressing Pim-1 (e.g., K562, MOLM-16)
-
Cell culture medium and supplements
-
Pim-1 inhibitor (e.g., SGI-1776, AZD1208) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Pim-1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Method
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density.
-
Harvest and resuspend cells in fresh culture medium.
-
Treat cells with varying concentrations of the Pim-1 inhibitor or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set duration (e.g., 3 minutes). Include a no-heat control (room temperature).
-
After heating, cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Pellet the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Pim-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for Pim-1 and the loading control.
-
Normalize the Pim-1 band intensity to the loading control.
-
Plot the normalized Pim-1 intensity as a function of temperature for both the vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing the CETSA Workflow
The following diagram outlines the key steps in a CETSA experiment.
An Alternative Approach: NanoBRET™ Target Engagement Assay
For a more high-throughput and quantitative assessment of target engagement in live cells, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an excellent alternative to the traditional Western blot-based CETSA.[10] This technology measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.[10] The displacement of the tracer by a test compound results in a decrease in the BRET signal, allowing for the quantification of intracellular target affinity.[11]
Promega offers a ready-to-use NanoBRET™ Target Engagement Assay for Pim-1, providing a streamlined workflow for researchers.[9]
Key Advantages of NanoBRET™ over traditional CETSA:
-
Higher Throughput: Amenable to 96- and 384-well plate formats.
-
Quantitative Data: Directly measures intracellular affinity (IC50 values).[10]
-
Live Cells: Provides real-time data on target engagement in a physiological context.
-
No Lysis or Fixation: The assay is performed on intact, live cells.
NanoBRET™ Experimental Workflow (Simplified)
-
Cell Preparation: Co-transfect cells with a plasmid encoding the Pim-1-NanoLuc® fusion protein and a carrier DNA.
-
Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Signal Detection: Add the NanoLuc® substrate and measure the BRET signal using a luminometer.
-
Data Analysis: Calculate the IC50 values to determine the intracellular potency of the compound.
Conclusion
Both CETSA and NanoBRET™ are valuable tools for confirming Pim-1 target engagement in a cellular setting. While CETSA provides a robust, label-free method to demonstrate direct binding, its traditional format can be labor-intensive. For higher-throughput screening and quantitative determination of intracellular potency, the NanoBRET™ assay offers a powerful and efficient alternative. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. By leveraging these technologies, researchers can gain critical insights into the mechanism of action of Pim-1 inhibitors and accelerate the development of novel cancer therapeutics.
References
- 1. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [be.promega.com]
- 11. promegaconnections.com [promegaconnections.com]
A Comparative Analysis of Pan-Pim Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent pan-Pim inhibitors—SGI-1776, AZD1208, and CX-6258—evaluated for their therapeutic potential in prostate cancer. The data presented is compiled from preclinical studies to facilitate an objective assessment of their performance and to provide detailed experimental context.
Introduction to Pim Kinases in Prostate Cancer
The Pim kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: Pim-1, Pim-2, and Pim-3. In prostate cancer, their overexpression is linked to tumor progression, therapeutic resistance, and poor patient prognosis. These kinases regulate a multitude of cellular processes, including cell cycle progression, apoptosis, and protein synthesis, primarily through the phosphorylation of downstream targets. Key signaling pathways influenced by Pim kinases in prostate cancer include the JAK/STAT and PI3K/Akt/mTOR pathways. Their role in phosphorylating and inactivating the pro-apoptotic protein BAD, as well as modulating the activity of the c-Myc oncogene, makes them attractive targets for therapeutic intervention.
Comparative Performance of Pan-Pim Inhibitors
The following tables summarize the quantitative data for SGI-1776, AZD1208, and CX-6258, highlighting their inhibitory activity against Pim kinases and their effects on prostate cancer models.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Pim-1 (nM) | Pim-2 (nM) | Pim-3 (nM) | Other Key Targets (IC50) |
| SGI-1776 | 7[1] | 363[1] | 69[1] | Flt-3 (44 nM), Haspin (34 nM)[1] |
| AZD1208 | 0.4 | 5.0 | 1.9 | Not specified |
| CX-6258 | 5 | 25 | 16 | Flt-3 (134 nM) |
Table 2: Efficacy in Prostate Cancer Cell Lines
| Inhibitor | Cell Line(s) | Key Findings |
| SGI-1776 | 22Rv1, PC3, C4-2B | Reduced cell viability with IC50s of 2 µM (22Rv1), 3 µM (PC3), and 4 µM (C4-2B)[1]. Induced G1 cell cycle arrest and apoptosis[1]. Resensitized taxane-resistant cells to chemotherapy[1]. |
| AZD1208 | Myc-CaP, DU145, CWR22Rv1 | Inhibited colony formation in Myc-CaP cells. Decreased cell proliferation and induced apoptosis in MYC-driven prostate cancer models[2][3][4][5]. Acted as a radiation sensitizer[2][3][4]. |
| CX-6258 | PC3 | Inhibited cell viability with an IC50 of 452 nM. Showed synergistic antiproliferative effects with doxorubicin and paclitaxel[6]. |
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Inhibitor | Model | Key Findings |
| SGI-1776 | Prostate cancer xenografts (ongoing studies mentioned) | Preclinical studies in prostate cancer xenografts were ongoing as of the publication[1]. |
| AZD1208 | Myc-CaP allografts, DU145 & CWR22Rv1 xenografts | Decreased c-MYC/Pim1 graft growth by 54.3%[2][4]. Reduced cellular proliferation by 46% and increased apoptosis by 326%[2][3][4]. |
| CX-6258 | PC3 xenografts | Exhibited dose-dependent tumor growth inhibition, with a 100 mg/kg dose resulting in 75% inhibition[6]. |
Signaling Pathways and Experimental Workflow
Pim Kinase Signaling Pathway in Prostate Cancer
The following diagram illustrates the central role of Pim kinases in promoting prostate cancer cell survival and proliferation.
Caption: Pim Kinase Signaling Cascade in Prostate Cancer.
Experimental Workflow for Evaluating Pan-Pim Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of pan-Pim inhibitors in prostate cancer.
Caption: Preclinical Evaluation Workflow for Pan-Pim Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pan-Pim inhibitors.
Cell Viability Assay (MTS-based)
-
Cell Seeding: Prostate cancer cells (e.g., PC3, DU145, 22Rv1) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Inhibitor Treatment: A serial dilution of the pan-Pim inhibitor (e.g., SGI-1776, AZD1208, CX-6258) is prepared in complete growth medium. The medium from the cell plates is aspirated, and 100 µL of the inhibitor-containing medium is added to each well. A set of wells with medium and vehicle (e.g., DMSO) serves as a control.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS reagent (e.g., from Promega's CellTiter 96 AQueous One Solution Cell Proliferation Assay) is added to each well.
-
Final Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phospho-BAD
-
Cell Lysis: Prostate cancer cells are treated with the pan-Pim inhibitor at various concentrations for a specified time (e.g., 5 hours). Cells are then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-BAD (Ser112) and total BAD, diluted in the blocking buffer according to the manufacturer's recommendations. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
In Vivo Prostate Cancer Xenograft Model
-
Cell Preparation: Prostate cancer cells (e.g., PC3 or DU145) are harvested during their exponential growth phase, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Approximately 1-5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Inhibitor Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The pan-Pim inhibitor is administered orally or via intraperitoneal injection at specified doses and schedules (e.g., daily for 21 days). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of treatment-related toxicity.
Conclusion
SGI-1776, AZD1208, and CX-6258 all demonstrate potent pan-Pim inhibitory activity and significant anti-tumor effects in preclinical models of prostate cancer. SGI-1776 has shown efficacy in reducing cell viability and overcoming chemoresistance. AZD1208 is particularly effective in MYC-driven prostate cancer and acts as a radiosensitizer. CX-6258 exhibits robust tumor growth inhibition and synergistic effects with standard chemotherapies. The choice of inhibitor for further development may depend on the specific molecular subtype of prostate cancer being targeted and the desired therapeutic combination strategy. The experimental protocols provided herein offer a foundation for the continued investigation and comparative evaluation of these and other novel pan-Pim inhibitors in the pursuit of more effective prostate cancer therapies.
References
- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Pim-1 Kinase Inhibitor 9 and Alternatives
For researchers and drug development professionals targeting the Pim-1 kinase, a serine/threonine kinase implicated in various cancers, understanding the selectivity and cross-reactivity of inhibitor compounds is paramount. This guide provides a comparative analysis of "Pim-1 kinase inhibitor 9," a selective inhibitor of Pim-1, against other known Pim-1 inhibitors. Due to the limited publicly available cross-reactivity data for "this compound," this guide utilizes Quercetagetin, a well-characterized selective Pim-1 inhibitor, as a primary comparator to illustrate the principles of selectivity profiling.
Executive Summary
Data Presentation: Comparative Inhibitor Profiling
The following tables summarize the inhibitory activity of selected compounds against Pim-1 and a panel of other kinases, providing a snapshot of their selectivity profiles.
Table 1: Potency of Pim-1 Kinase Inhibitors
| Compound | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference |
| This compound | Selective | 0.24 µM (IC50) | - | - | [1] |
| Quercetagetin | Selective | 0.34 µM (IC50) | >10 µM (IC50) | - | [2][3] |
| SGI-1776 | Pan-Pim | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [4] |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [5] |
| TP-3654 | Pan-Pim | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | [5] |
Table 2: Cross-Reactivity Profile of Quercetagetin
| Kinase | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Pim-1 | 92% | - |
| AKT1 | 18% | 68% |
| CAMK2A | 25% | 75% |
| CHK1 | 0% | 40% |
| p38α | 41% | 85% |
| PKA | 15% | 65% |
| PKCα | 20% | 70% |
| RSK2 | 10% | 55% |
| Data adapted from a study on the characterization of Quercetagetin.[2] |
Table 3: Cross-Reactivity Profile of SGI-1776
| Kinase | IC50 |
| Pim-1 | 7 nM |
| Pim-2 | 363 nM |
| Pim-3 | 69 nM |
| Flt-3 | 44 nM |
| Haspin | 34 nM |
| This data highlights the known off-target activities of SGI-1776.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Pim-1 kinase enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., PIMtide)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of Pim-1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Kinome-wide Selectivity Profiling (KINOMEscan™)
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
Procedure Outline:
-
A panel of human kinases is individually expressed as fusions with a DNA tag.
-
The test compound is incubated with the kinase-DNA tag fusion protein and an immobilized ligand that binds to the kinase active site.
-
The mixture is equilibrated, and the unbound kinase is washed away.
-
The amount of kinase-DNA tag remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control (% Ctrl). A lower % Ctrl value indicates a stronger interaction between the compound and the kinase.[8]
Mandatory Visualizations
The following diagrams illustrate key concepts related to Pim-1 kinase and inhibitor profiling.
Caption: The Pim-1 signaling pathway is activated by cytokines, leading to cell proliferation and survival.
Caption: A typical workflow for profiling the selectivity of a kinase inhibitor.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 8. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pim-1 Kinase Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy, overcome resistance, and minimize toxicity. Pim-1 kinase, a serine/threonine kinase frequently overexpressed in a variety of hematological and solid tumors, has emerged as a promising therapeutic target. This guide provides a comparative overview of the efficacy of Pim-1 kinase inhibitors when used in combination with other cancer drugs, with a focus on preclinical data for prominent inhibitors such as Pim-1 kinase inhibitor 9, AZD1208, and TP-3654.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of selected Pim-1 kinase inhibitors, both as single agents and in combination therapies across different cancer models.
Table 1: In Vitro Cytotoxicity of this compound (Compound 8b)
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| T47D | Breast Cancer | 9.8 µM | 48 hours[1] |
| T47D | Breast Cancer | 2.61 µM | 96 hours[1] |
| MCF7 | Breast Cancer | 4.22 µM | Not specified[1] |
| HCT116 | Colon Cancer | Cytotoxic activity observed | Not specified |
| PC3 | Prostate Cancer | Cytotoxic activity observed | Not specified |
Table 2: In Vivo Efficacy of Pim-1 Kinase Inhibitor Combinations
| Pim-1 Inhibitor | Combination Drug | Cancer Model | Efficacy Metric | Result |
| AZD1208 | Cytarabine | Acute Myeloid Leukemia (MOLM-16 xenograft) | Tumor Growth Inhibition | 96% inhibition with the combination[2] |
| TP-3654 | Ruxolitinib | Myelofibrosis (JAK2V617F murine model) | White Blood Cell & Neutrophil Counts | Almost completely normalized with the combination[3][4] |
| TP-3654 | Ruxolitinib | Myelofibrosis (JAK2V617F murine model) | Spleen Size | Almost completely normalized with the combination[3][4] |
| TP-3654 | Ruxolitinib | Myelofibrosis (JAK2V617F murine model) | Bone Marrow Fibrosis | Almost completely eliminated with the combination[3][4] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and methodologies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for the assays commonly used in the evaluation of Pim-1 kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the Pim-1 inhibitor alone, the combination drug alone, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by plotting cell viability against drug concentration.
Western Blot for Apoptosis Markers
This technique is used to detect specific proteins related to apoptosis, such as cleaved caspase-3.
-
Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, Pim-1 inhibitor alone, combination drug alone, and the combination of both. Administer the treatments according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatments on tumor growth. Calculate tumor growth inhibition for each treatment group compared to the control.
Concluding Remarks
The preclinical data strongly suggest that inhibiting Pim-1 kinase in combination with other anti-cancer agents can lead to synergistic or enhanced anti-tumor effects. The combination of the pan-Pim kinase inhibitor AZD1208 with cytarabine in AML and TP-3654 with the JAK inhibitor ruxolitinib in myelofibrosis models demonstrates significant improvements in efficacy over single-agent treatments. While specific combination data for this compound is less prevalent in the reviewed literature, its activity as a single agent suggests potential for synergistic interactions that warrant further investigation. The provided experimental protocols offer a foundational framework for researchers to design and execute studies to further explore the therapeutic potential of Pim-1 kinase inhibitor combinations in various cancer contexts.
References
Safety Operating Guide
Proper Disposal of Pim-1 Kinase Inhibitor 9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Pim-1 kinase inhibitor 9, a compound used in cancer research. Due to the specific nature of this research compound, a formal Safety Data Sheet (SDS) may not be readily available. Therefore, this document outlines a conservative approach based on established guidelines for handling and disposing of novel chemical entities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Disposal of Solid and Liquid Waste
The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Key Disposal Steps:
-
Segregation: Keep all waste containing this compound separate from other laboratory waste streams. This includes both the pure compound (solid waste) and any solutions (liquid waste).
-
Containerization:
-
Solid Waste: Collect unadulterated this compound powder and any contaminated materials (e.g., weighing paper, contaminated tips) in a clearly labeled, sealed container. A dedicated waste vial or a heavy-duty, sealable plastic bag is appropriate.
-
Liquid Waste: Collect all solutions containing this compound, including unused experimental solutions and solvent rinses, in a compatible, leak-proof, and sealed waste container. The container material should be resistant to the solvents used (e.g., glass for most organic solvents).
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary solvent(s) and their approximate concentrations for liquid waste.
-
The approximate quantity of the active compound.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and sources of ignition. Ensure secondary containment is used to prevent spills.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup requests.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use or washed.
-
Initial Rinse: Rinse the contaminated items with a suitable solvent (the same solvent used to dissolve the inhibitor, such as DMSO or ethanol) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the hazardous waste container.
-
Washing: After the solvent rinses, the glassware can be washed with soap and water.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Containment: For small spills, contain the spill using an appropriate absorbent material from a chemical spill kit.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a sealed container and label it as hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Summary of Waste Handling Procedures
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (Unused Compound, Contaminated Disposables) | Sealed, compatible container (e.g., vial, heavy-duty bag) | "Hazardous Waste," Chemical Name, Date, PI/Lab Info | Designated Satellite Accumulation Area | Institutional EHS Pickup |
| Liquid Waste (Solutions, Solvent Rinses) | Leak-proof, compatible container (e.g., glass bottle) | "Hazardous Waste," Chemical Name, Solvents & Concentrations, Date, PI/Lab Info | Designated Satellite Accumulation Area with Secondary Containment | Institutional EHS Pickup |
| Contaminated Glassware/Equipment | N/A | N/A | N/A | Decontaminate with solvent (collect rinse as liquid waste), then wash |
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
